molecular formula C5H8O B3422412 3,4-Dihydro-2H-pyran CAS No. 110-87-2; 3174-74-1; 25512-65-6

3,4-Dihydro-2H-pyran

Cat. No.: B3422412
CAS No.: 110-87-2; 3174-74-1; 25512-65-6
M. Wt: 84.12 g/mol
InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.
3,4-Dihydro-2H-pyran is a natural product found in Gossypium hirsutum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyran
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InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
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InChI Key

BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Canonical SMILES

C1CC=COC1
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Molecular Formula

C5H8O
Record name DIHYDRO-2H-PYRAN
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DSSTOX Substance ID

DTXSID6041426
Record name 3,4-Dihydro-2H-pyran
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Molecular Weight

84.12 g/mol
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Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS]
Record name DIHYDRO-2H-PYRAN
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Flash Point

0 °F (NFPA, 2010)
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CAS No.

110-87-2; 3174-74-1; 25512-65-6, 110-87-2
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Foundational & Exploratory

3,4-Dihydro-2H-pyran (DHP): Physical Properties, Specifications, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3,4-Dihydro-2H-pyran (DHP), structured for researchers and drug development professionals.[1]

Executive Summary

3,4-Dihydro-2H-pyran (DHP) is a critical heterocyclic vinyl ether widely utilized in organic synthesis as a robust protecting group for alcohols and phenols.[1][2][3][4] Its ability to form tetrahydropyranyl (THP) ethers under mild acidic conditions—and its subsequent cleavage under specific hydrolysis protocols—makes it indispensable in multi-step drug development pipelines.[1][3] This guide details its physicochemical profile, quality specifications, reaction mechanisms, and safety protocols regarding peroxide formation.[5]

Chemical Identity & Structural Characteristics

DHP is characterized by a six-membered ring containing one oxygen atom and one double bond adjacent to the oxygen (enol ether functionality).[1] This structural feature dictates its high reactivity toward electrophiles.[1]

Parameter Detail
IUPAC Name 3,4-Dihydro-2H-pyran
Common Name DHP, Dihydropyran
CAS Registry Number 110-87-2
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
SMILES C1CC=COC1
Structure Cyclic vinyl ether (Enol ether)

Physical Properties Profile

The thermodynamic and transport properties of DHP are essential for process design, particularly in distillation and solvent selection.

Property Value / Range Condition / Note
Physical State LiquidClear, colorless to pale yellow
Boiling Point 86.0 °C (359 K)Atmospheric pressure (760 mmHg)
Melting Point -70 °C (203 K)
Density 0.922 g/mLat 25 °C
Refractive Index (

)
1.440 – 1.443at 20 °C
Flash Point -16 °C to -18 °C (0 °F)Closed Cup (Highly Flammable)
Vapor Pressure ~77.8 hPa (58 mmHg)at 20 °C
Vapor Density 2.9(Air = 1.[1][6][7]0)
Solubility (Water) ~7.7 g/LSlightly soluble; hydrolyzes slowly in acidic water
Solubility (Organics) MiscibleEthanol, Ether, Chloroform, DCM

Quality Specifications & Impurity Profile

For pharmaceutical applications (GLP/GMP), controlling water content and acidity is paramount to prevent premature polymerization or hydrolysis.[1]

Specification Reagent Grade Anhydrous / Synthesis Grade
Assay (GC) ≥ 97.0%≥ 99.0%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.05% (Critical for anhydrous reactions)
Acidity Not specifiedNeutral (Traces of acid trigger polymerization)
Peroxide Content < 10 ppmMust be tested prior to distillation
Stabilizer None or BHT (Butylated hydroxytoluene)Some grades stabilized with KOH pellets to maintain basicity

Critical Note on Stability: DHP is stable to base but polymerizes rapidly in the presence of strong acids.[1] Commercial samples may accumulate peroxides upon exposure to air, necessitating testing before heating.[1]

Functional Utility in Synthesis (THP Protection)

The primary application of DHP is the protection of hydroxyl groups.[3] The reaction is an acid-catalyzed electrophilic addition of the alcohol to the vinyl ether double bond of DHP, yielding a tetrahydropyranyl (THP) acetal.[1]

Mechanism of Action

The reaction proceeds via the protonation of the C=C double bond, generating a resonance-stabilized oxocarbenium ion intermediate.[1] The alcohol nucleophile then attacks this cation.[1]

Key Stereochemical Consideration: The formation of the THP ether creates a new stereogenic center at the anomeric carbon (C2). Consequently, if the substrate alcohol is chiral, the product will be a mixture of diastereomers.[4]

DHP_Mechanism DHP 3,4-Dihydro-2H-pyran (Vinyl Ether) Oxocarbenium Oxocarbenium Ion (Intermediate) DHP->Oxocarbenium Protonation (C=C) H_plus H+ Catalyst (p-TsOH / PPTS) H_plus->DHP THP_Ether THP Ether (Protected Alcohol) Oxocarbenium->THP_Ether Bond Formation Alcohol R-OH (Substrate) Alcohol->THP_Ether Nucleophilic Attack

Figure 1: Acid-catalyzed protection of an alcohol using DHP via the oxocarbenium intermediate.[1][4]

Handling, Safety, & Storage

DHP poses specific hazards related to flammability and peroxide formation.[1][5]

Peroxide Formation & Mitigation

Like many ethers, DHP can form explosive peroxides upon exposure to air and light.

  • Test: Use starch-iodide paper or peroxide test strips before distillation.[1]

  • Mitigation: If peroxides are detected (>10 ppm), treat with ferrous sulfate (

    
    ) or pass through activated alumina.[1] Never distill to dryness.[1]
    
Storage Protocol
  • Atmosphere: Store under inert gas (Nitrogen or Argon).[1]

  • Temperature: Cool, dry place (< 25°C). Refrigeration (2-8°C) is recommended for long-term storage.[1]

  • Stabilization: Storing over KOH pellets can prevent acid-catalyzed polymerization.[1]

Safety_Workflow Start DHP Stock Bottle Test Peroxide Test (Quantofix / Starch-Iodide) Start->Test Positive Peroxides Detected Test->Positive >10 ppm Negative No Peroxides Test->Negative <10 ppm Treat Treat with FeSO4 or Activated Alumina Positive->Treat Use Proceed to Reaction or Distillation Negative->Use Treat->Test Re-test Storage Store under N2/Ar (Optional: Add KOH pellets) Use->Storage Post-use

Figure 2: Safety workflow for handling DHP to mitigate explosion risks from peroxides.

Experimental Protocol: THP Protection of an Alcohol

Objective: Protection of a primary alcohol (e.g., Benzyl alcohol) as a THP ether.

Reagents:

  • Alcohol substrate (1.0 equiv)[1][4]

  • 3,4-Dihydro-2H-pyran (1.2 – 1.5 equiv)[1]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][4]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen.

  • Dissolution: Dissolve the alcohol (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add PPTS (1 mmol) followed by the dropwise addition of DHP (12-15 mmol).

  • Reaction: Stir at room temperature (20-25°C). Monitor by TLC (typically 1-4 hours).[1]

    • Note: The product will be less polar (higher

      
      ) than the starting alcohol.[1]
      
  • Quench: Once complete, dilute with ether and wash with saturated

    
     (to neutralize catalyst) and brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate
    in vacuo. Purify via flash column chromatography (usually Silica gel, Hexanes/EtOAc).[1]
    

Self-Validating Check:

  • NMR Verification: The disappearance of the O-H proton signal and the appearance of the acetal methine proton (anomeric H) at

    
     4.5–5.0 ppm (multiplet) confirms protection.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8080, 3,4-Dihydro-2H-pyran.[1] PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,4-Dihydro-2H-pyran.[1][7] ECHA.[1][7] Available at: [Link][1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[1] (Standard reference for THP protection mechanisms).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1][8] The Journal of Organic Chemistry, 42(23), 3772–3774.

Sources

Comprehensive Spectroscopic Profiling of 3,4-Dihydro-2H-pyran (DHP)

[1]

Executive Summary & Core Utility

3,4-Dihydro-2H-pyran (DHP, CAS 110-87-2) is a critical reagent in organic synthesis, primarily utilized as a protecting group for alcohols and phenols, forming tetrahydropyranyl (THP) ethers.[1] Its utility stems from its unique enol ether functionality, which allows for facile acid-catalyzed addition and subsequent mild deprotection.[1]

Accurate spectroscopic characterization of DHP is essential not only for verifying reagent purity but also for monitoring reaction progress (disappearance of the vinylic protons) and identifying common degradation products like 2-hydroxytetrahydropyran (formed via hydrolysis).[1] This guide provides a definitive reference for the NMR, IR, and Mass Spectrometry signatures of DHP, supported by mechanistic insights into its fragmentation and coupling dynamics.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

H NMR: Conformational Dynamics & Coupling

The proton NMR spectrum of DHP is characterized by the distinct signals of the enol ether system.[1] The vinylic protons (H-6 and H-5) exhibit strong coupling and significant chemical shift separation due to the electronic influence of the ring oxygen.[1]

Table 1:


H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment
H-6 6.34dt (doublet of triplets)

,

Vinylic,

to Oxygen
H-5 4.64m (multiplet)

,

Vinylic,

to Oxygen
H-2 3.96t/m-Aliphatic,

to Oxygen
H-3 1.98m-Allylic methylene
H-4 1.85m-Homoallylic methylene

Mechanistic Insight: The coupling constant

11
C NMR: Electronic Environment

The carbon spectrum highlights the polarization of the enol ether double bond.[1] C-6 is significantly deshielded due to the direct attachment to oxygen, while C-5 is shielded relative to a typical alkene, reflecting the resonance contribution of the oxonium ion form.[1]

Table 2:


C NMR Data (100 MHz, CDCl

)
PositionShift (

, ppm)
Carbon TypeElectronic Environment
C-6 143.5CH (Vinyl)Deshielded (

-alkoxy effect)
C-5 100.4CH (Vinyl)Shielded (Resonance enriched)
C-2 66.0CH

Aliphatic ether
C-3 22.4CH

Aliphatic
C-4 19.3CH

Aliphatic

Note: Shifts may vary slightly (

Structural Assignment Diagram

The following diagram maps the specific proton and carbon assignments to the DHP structure.

DHP_Structurecluster_structure3,4-Dihydro-2H-pyran (DHP)C2C-2(δ 66.0)C3C-3(δ 22.4)C2->C3C4C-4(δ 19.3)C3->C4C5C-5(δ 100.4)C4->C5C6C-6(δ 143.5)C5->C6Double BondO1O-1C6->O1O1->C2H6H-6: 6.34 ppm (dt)H6->C6H5H-5: 4.64 ppm (m)H5->C5

Figure 1: NMR Assignment Map for 3,4-Dihydro-2H-pyran.

Infrared (IR) Spectroscopy[1][3]

The IR spectrum of DHP is dominated by the enol ether functionality.[1] The C=C stretch is the most diagnostic feature for determining the purity of the reagent; disappearance of this band is a key indicator of successful hydroboration or polymerization side-reactions.[1]

Table 3: Key IR Absorption Bands (Liquid Film)

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3050 - 2850 MediumC-H Stretch (

&

)
General hydrocarbon backbone.[1]
1640 - 1620 Strong C=C Stretch Primary ID : Characteristic of enol ethers.
1240 - 1050 StrongC-O-C StretchCyclic ether linkage.
725 Medium=C-H Out-of-plane bendConfirms cis-disubstituted alkene.[1]

Mass Spectrometry (MS)[1][4][5][6][7][8]

Fragmentation Pattern (EI, 70 eV)

The mass spectrum of DHP is distinct due to the stability of the oxonium ions formed during fragmentation.[1] The molecular ion (

1
  • Molecular Ion (

    
    ):  m/z 84
    
  • Base Peak: m/z 55[2][3][4]

Table 4: Major MS Fragments

m/zAbundance (%)Ion IdentityProposed Origin
84 ~70

Molecular Ion (

)
83 ~35

Loss of H

(Allylic/Vinylic)
56 ~30

Retro-Diels-Alder (RDA) product (Acrolein radical cation)
55 100

/

Base Peak : Transannular cleavage or H-loss from m/z 56.[1]
39 ~30

Cyclopropenyl cation (Hydrocarbon fragment)
Fragmentation Mechanism

The formation of the base peak (m/z 55) and the m/z 56 fragment is best explained by a Retro-Diels-Alder (RDA) mechanism, which is thermally and electronically allowed for this system.[1]

  • RDA Pathway: The radical cation undergoes RDA to release Ethylene (neutral, mass 28) and the Acrolein radical cation (m/z 56).[1]

  • Base Peak Formation: The m/z 56 ion loses a hydrogen atom to form the stable acryloyl cation (m/z 55), or a transannular cleavage occurs directly from the parent ion.[1]

MS_Fragmentationcluster_RDARetro-Diels-Alder (RDA)M_IonMolecular Ion (M+)m/z 84[C5H8O]+.RDA_ProdAcrolein Radical Cationm/z 56[C3H4O]+.M_Ion->RDA_Prod- C2H4 (RDA)NeutralEthylene (Neutral)Mass 28C2H4Base_PeakBase Peakm/z 55[C3H3O]+M_Ion->Base_PeakAlt. PathwayRDA_Prod->Base_Peak- H•TransannularTransannular Cleavage(Direct)

Figure 2: Primary Mass Spectrometry Fragmentation Pathways for DHP.

Quality Control & Impurity Profiling

When using DHP for GMP or high-precision synthesis, researchers must monitor for 2-Hydroxytetrahydropyran (2-HTHP) .[1] This impurity forms via the reaction of DHP with adventitious water.[1]

  • Detection: 2-HTHP shows a distinct hemiacetal proton signal in

    
    H NMR around 
    
    
    4.8-5.3 ppm
    (broad, solvent dependent) and lacks the characteristic vinylic signals at 6.34/4.64 ppm.[1]
  • Purification: DHP should be distilled from a drying agent (e.g., CaH

    
     or KOH) immediately prior to use to ensure the absence of water and hydrolysis products.[1]
    

References

  • National Institute of Standards and Technology (NIST). 2H-Pyran, 3,4-dihydro- Mass Spectrum (Electron Ionization).[1][5] NIST Chemistry WebBook, SRD 69.[1][5][6] [Link][1]

  • Koritzke, A. L., et al. (2020).[1][3] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.[1] International Journal of Mass Spectrometry, 454, 116342.[1][3] (Discusses m/z 55 origin).[1][2][3][4][7] [Link][1][3]

  • PubChem. 3,4-Dihydro-2H-pyran Compound Summary. National Library of Medicine.[1] [Link]

Safety precautions for handling 3,4-Dihydro-2H-pyran in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Safe Handling and Operational Protocols for 3,4-Dihydro-2H-pyran (DHP)

Executive Summary & Hazard Profile

3,4-Dihydro-2H-pyran (DHP) is a cyclic enol ether widely utilized in organic synthesis as a protecting group for alcohols (forming tetrahydropyranyl ethers).[1] While chemically versatile, its safety profile is dominated by three critical hazards: peroxide formation , acid-catalyzed exothermic polymerization , and high flammability .[1]

This guide moves beyond basic SDS summaries to provide a causal understanding of these hazards and actionable engineering controls.

Physicochemical & Hazard Data Table
PropertyValueCritical Safety Implication
CAS Number 110-87-2Unique identifier for inventory tracking.[1]
Flash Point -16°C (3°F)High Risk: Vapors can ignite at freezer temperatures.[1] Grounding is mandatory.[1]
Boiling Point 86°CModerate volatility; vapors are heavier than air (density ~2.[1]9) and accumulate in low areas.
Peroxide Classification Group C (Peroxide Hazard on Concentration)Forms explosive peroxides upon exposure to air.[1] Distillation concentrates these peroxides to detonation levels.[1]
Polymerization ExothermicPolymerizes violently in the presence of Lewis or Brønsted acids.[1]
Odor Threshold ~30 ppmDistinct ethereal odor; however, olfactory fatigue can occur.[1] Do not rely on smell for detection.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Ventilation: All operations must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[1]

  • Inert Atmosphere: Reactions and storage must be maintained under positive nitrogen or argon pressure to prevent auto-oxidation (peroxide formation).[1]

  • Static Control: DHP has a low flash point.[1] All transfer lines, reactors, and receiving vessels must be grounded and bonded.[1] Use conductive hoses for transfers >1L.[1]

PPE Selection Strategy

Standard nitrile gloves often provide insufficient protection against low molecular weight ethers.[1]

  • Splash Protection (Routine Use): Double-gloved Nitrile (minimum 0.11 mm thickness).[1] Protocol: Immediately remove and wash hands upon any splash contact.[1]

  • Spill Cleanup / High Exposure: Laminate (Silver Shield/4H) or Polyvinyl Alcohol (PVA) gloves.[1]

    • Causality: Ethers can permeate nitrile matrices rapidly, carrying dissolved peroxides or acids to the skin.[1] PVA offers superior resistance to ethers but is water-soluble.[1]

  • Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges (OV) is required.[1]

Operational Protocols: The "How-To"

Protocol A: Receipt, Storage, and Peroxide Management

Objective: Prevent the formation of shock-sensitive peroxides during storage.[1]

  • Receipt: Upon arrival, verify the presence of a stabilizer (typically BHT or NaOH).[1] Label the bottle with the "Received Date" and "Opened Date".

  • Testing Cycle:

    • Unopened: Test for peroxides every 12 months.

    • Opened: Test every 3–6 months.

    • Pre-Distillation: MANDATORY test before any distillation or evaporation step.[1]

  • Testing Method (Quantofix® or Starch-Iodide):

    • Step 1: Dip test strip into the solvent (or apply a drop to the strip).[1]

    • Step 2: Compare color change to the reference scale.[1]

    • Action Level:

      • < 10 ppm: Safe for use.[1]

      • 10–100 ppm: Treat to remove peroxides (pass through activated alumina or wash with 5% FeSO4).[1]

      • > 100 ppm: Do not touch. Contact EHS for remote disposal. High Explosion Risk.

Protocol B: Acid-Catalyzed THP Protection (Reaction Safety)

Objective: Control the exothermic polymerization risk during alcohol protection.

  • Mechanism: The reaction of DHP with an alcohol is acid-catalyzed.[1] If the acid catalyst (e.g., p-TsOH, HCl) is added too quickly or without cooling, DHP can self-polymerize, releasing significant heat (

    
    ) which can boil the solvent and over-pressurize the vessel.[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry glassware and cool the reaction vessel (typically DCM or THF solvent) to 0°C.

  • Order of Addition: Dissolve the substrate (alcohol) in solvent first.[1] Add DHP second.[1]

  • Catalyst Addition: Add the acid catalyst slowly (dropwise or portion-wise) at 0°C.

    • Why? Low temperature inhibits the rate of the competing polymerization reaction and manages the exotherm of the desired addition.[1]

  • Monitoring: Monitor internal temperature. Ensure it does not spike >5°C during addition.

  • Quenching (Critical):

    • Once the reaction is complete (TLC check), add a base (e.g., Triethylamine or sat.[1] NaHCO3) before concentrating the solvent.[1]

    • Causality: Removing solvent without neutralizing the acid leaves concentrated DHP and acid, triggering a runaway polymerization in the rotary evaporator flask.[1]

Visualizing the Safety Lifecycle

The following diagram outlines the decision logic for handling DHP, from storage to disposal.

DHP_Safety_Lifecycle Start DHP Container Retrieval CheckDate Check Expiration & Open Date Start->CheckDate TestPeroxide Test for Peroxides (Starch-Iodide) CheckDate->TestPeroxide PeroxideLevel Peroxide Level? TestPeroxide->PeroxideLevel SafeUse Safe to Use (< 10 ppm) PeroxideLevel->SafeUse < 10 ppm Treat Treat/Purify (10-100 ppm) PeroxideLevel->Treat 10-100 ppm Dispose High Hazard Disposal (> 100 ppm) PeroxideLevel->Dispose > 100 ppm Reaction Reaction Setup (Inert Gas, 0°C) SafeUse->Reaction Treat->TestPeroxide Retest Catalyst Add Acid Catalyst SLOWLY Reaction->Catalyst Exotherm Risk Quench Quench with Base (Et3N / NaHCO3) Catalyst->Quench Post-Reaction Workup Concentration/Workup Quench->Workup Safe to Concentrate

Caption: Operational lifecycle for DHP handling, emphasizing peroxide testing gates and the critical neutralization step before workup.

Emergency Response & Waste Disposal

Spill Response
  • Evacuate: Remove ignition sources immediately.

  • PPE: Don Silver Shield/Laminate gloves and respiratory protection.[1]

  • Containment: Cover spill with activated carbon or non-combustible absorbent (vermiculite).[1] Do not use paper towels (fire hazard).[1]

  • Disposal: Collect in a dedicated waste container labeled "Flammable - Peroxide Former".[1]

Disposal Considerations
  • Segregation: Never mix DHP waste with strong oxidizers (nitric acid) or strong acids.[1]

  • Labeling: Clearly mark waste containers as "Contains Peroxide Formers".

  • Quenching Waste: If disposing of a reaction mixture, ensure the pH is basic (pH 8-9) to prevent polymerization in the waste drum.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8080: 3,4-Dihydro-2H-pyran.[1] PubChem.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals.[1] Hazard Recognition.[1][2] [Link]

Sources

Technical Guide: Stability and Storage of 3,4-Dihydro-2H-pyran (DHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3,4-Dihydro-2H-pyran (DHP) is a critical reagent in organic synthesis, primarily utilized for the protection of alcohols as tetrahydropyranyl (THP) ethers.[1][2] While chemically versatile, DHP exhibits significant instability profiles, including acid-catalyzed polymerization, hydrolysis, and the formation of explosive peroxides upon exposure to air. This guide synthesizes the mechanistic underpinnings of these degradation pathways with field-proven protocols for storage, handling, and purification, ensuring both personnel safety and experimental reproducibility.

Part 1: Chemical Identity & Reactivity Profile

To understand storage requirements, one must first understand the molecule's inherent reactivity. DHP is a cyclic enol ether.[3] The presence of the double bond adjacent to the oxygen atom renders the


-carbon highly susceptible to electrophilic attack (protonation), leading to the formation of a resonance-stabilized oxocarbenium ion.
The Double-Edged Sword: Enol Ether Functionality

The same mechanism that makes DHP an excellent protecting group is responsible for its instability.

  • Utility: In the presence of an alcohol and acid catalyst, the oxocarbenium ion is trapped by the alcohol to form a stable THP ether.

  • Instability: In the absence of an alcohol (during storage), trace moisture or acids can trigger self-polymerization or hydrolysis.

Part 2: Degradation Mechanisms

Understanding why DHP degrades allows us to engineer controls to prevent it.

Peroxide Formation (Safety Critical)

Like many ethers, DHP reacts with atmospheric oxygen to form hydroperoxides at the


-position (adjacent to the oxygen).
  • Mechanism: Radical autoxidation.

  • Risk: Concentration of peroxides during distillation can lead to explosions .

  • Prevention: Exclusion of oxygen (inert atmosphere) and use of radical scavengers (stabilizers).

Acid-Catalyzed Polymerization

Trace acids (even from glass surfaces) can protonate DHP. If no nucleophile (like an alcohol) is present, a second molecule of DHP acts as the nucleophile, attacking the oxocarbenium ion. This propagates a chain reaction, turning the clear liquid into a viscous, yellow/brown oligomer or polymer.

Hydrolysis

In the presence of moisture and trace acid, DHP hydrolyzes to form 5-hydroxypentanal, which exists in equilibrium with its hemiacetal form (2-hydroxytetrahydropyran).

Visualizing the Pathways

The following diagram illustrates the divergent pathways of DHP reactivity:

DHP_Reactivity cluster_degradation Degradation Pathways (Storage Failures) DHP 3,4-Dihydro-2H-pyran (DHP) Oxo Oxocarbenium Ion (Intermediate) DHP->Oxo + H+ (Acid Trace) Perox DHP-Peroxides (Explosion Hazard) DHP->Perox + O2 (Air/Light) THP THP Ether (Protected Alcohol) Oxo->THP + R-OH (Alcohol) Poly Polymer/Oligomer (Viscous Brown Liquid) Oxo->Poly + DHP (Self-Reaction) Hydro 5-Hydroxypentanal (Hydrolysis Product) Oxo->Hydro + H2O (Moisture)

Figure 1: Mechanistic divergence of DHP. The yellow node represents the reactive intermediate; green indicates the desired synthetic outcome; red indicates storage degradation products.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage protocols are mandatory for maintaining reagent integrity.

Storage Specifications Table
ParameterOptimal ConditionCompromised Condition (Risk)Mechanism of Failure
Temperature 2–8°C (Refrigerated) Room Temperature (>20°C)Heat accelerates radical autoxidation (peroxides) and polymerization kinetics.
Atmosphere Argon or Nitrogen Air (Oxygen)Oxygen initiates radical formation at the

-carbon, creating explosive peroxides.
Container Dark/Amber Glass Clear Glass / PlasticLight (UV) catalyzes radical formation. Plastic is permeable to O2 and may leach plasticizers.
Stabilizer BHT (0.1%) or KOH NoneLack of radical scavenger allows rapid peroxide accumulation.
Moisture Anhydrous (<0.05%) HumidWater acts as a nucleophile, hydrolyzing DHP to aldehydes.
Detailed Protocol: The "Receive-Test-Store" Workflow

Do not assume commercial DHP is pure upon arrival. It often degrades during shipping.

  • Receipt:

    • Inspect the bottle. If the liquid is yellow or brown , polymerization has occurred.

    • If the liquid is clear, proceed to testing.

  • Peroxide Testing (Mandatory before Distillation):

    • Reagent: Potassium Iodide (KI) in dilute acid or commercial peroxide test strips.

    • Procedure: Mix 1 mL DHP with 1 mL acetic acid/KI solution.

    • Result: Yellow/Brown color indicates high peroxides. Do not distill. Treat with reducing agent (FeSO4) or dispose.

  • Purification (If required):

    • DHP should be distilled from potassium hydroxide (KOH) or sodium metal pellets to remove acids and peroxides.

    • Warning: Never distill to dryness if peroxides are suspected.

    • Store over activated 4Å molecular sieves (to keep dry) and a pellet of KOH (to neutralize trace acids).

  • Long-Term Storage:

    • Flush headspace with Argon after every use.

    • Seal with Parafilm.

    • Store at 4°C.

Workflow Diagram

Storage_Workflow Start Receive DHP Shipment Visual Visual Inspection Start->Visual Color Is it Yellow/Brown? Visual->Color Discard DISCARD (Polymerized) Color->Discard Yes PeroxTest Peroxide Test (KI / Strips) Color->PeroxTest No (Clear) PeroxResult Peroxides Detected? PeroxTest->PeroxResult Neutralize Treat with FeSO4 & Wash PeroxResult->Neutralize Yes (>100ppm) Distill Distill over KOH/Na PeroxResult->Distill No (<10ppm) Neutralize->Distill AddStab Add Stabilizer (BHT) & 4Å Sieves Distill->AddStab Store Store @ 4°C Under Argon AddStab->Store

Figure 2: Decision matrix for handling incoming DHP stock to ensure safety and purity.

Part 4: Quality Control & Troubleshooting

Common Issues and Solutions
  • Issue: Reaction with alcohol is sluggish or stalling.

    • Cause: The DHP may have partially hydrolyzed, or the acid catalyst is being neutralized by basic stabilizers (like KOH) carried over from storage.

    • Solution: Freshly distill the DHP. Ensure the reaction pH is acidic (pH 2-3).

  • Issue: Explosion during rotary evaporation.

    • Cause: Peroxides concentrated in the residue.

    • Solution:Never distill DHP to dryness. Always test for peroxides before heating.

  • Issue: Product is contaminated with aldehyde peaks in NMR.

    • Cause: Hydrolysis of the DHP reagent or the THP ether product.

    • Solution: Ensure anhydrous conditions during the protection reaction.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8080, 3,4-Dihydro-2H-pyran. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[4] Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

Sources

3,4-Dihydro-2H-pyran: From Industrial Byproduct to Synthetic Linchpin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Historical Overview and Technical Utility of 3,4-Dihydro-2H-pyran (DHP) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydro-2H-pyran (DHP) stands as a testament to the versatility of heterocyclic chemistry. Originally valorized from agricultural waste (furfural) in the mid-20th century, DHP evolved from a bulk industrial solvent into an indispensable tool for protecting group chemistry. Today, it remains a cornerstone in total synthesis and a privileged scaffold in medicinal chemistry, particularly in the design of Inverse Electron Demand Diels-Alder (IEDDA) substrates for bioorthogonal chemistry and drug discovery. This guide analyzes the historical trajectory, mechanistic underpinnings, and modern applications of DHP, providing actionable protocols for the bench scientist.

Historical Genesis: The Furfural Connection

The industrial genesis of DHP is inextricably linked to the "chemurgy" movement of the 1930s and 40s, which sought to convert agricultural byproducts into chemical feedstocks.

The Ring Expansion Breakthrough

The commercial route to DHP was established through the dehydration and ring expansion of tetrahydrofurfuryl alcohol (THFA), derived from furfural (oat hulls/corn cobs).

  • The Challenge: Converting a 5-membered furanose ring to a 6-membered pyranose ring requires a high-energy transition state.

  • The Solution: Vapor-phase dehydration over solid acid catalysts (typically Alumina,

    
    ) at high temperatures (
    
    
    
    ). This process remains the dominant industrial method, showcasing an early application of heterogeneous catalysis in continuous flow systems.
Mechanism of Formation

The transformation of THFA to DHP is not a simple dehydration; it involves a Wagner-Meerwein type rearrangement.

THFA_to_DHP_Mechanism THFA Tetrahydrofurfuryl Alcohol Acid_Site Solid Acid Catalyst (Al2O3) THFA->Acid_Site Adsorption Oxonium Oxonium Intermediate Acid_Site->Oxonium Protonation Carbocation Ring Expansion (Carbocation) Oxonium->Carbocation -H2O (Dehydration) DHP 3,4-Dihydro-2H-pyran (Product) Carbocation->DHP Rearrangement (-H+) Water H2O (Byproduct) Carbocation->Water

Caption: Vapor-phase catalytic rearrangement of Tetrahydrofurfuryl Alcohol to DHP.[1]

Core Utility: The THP Protection Standard

In the post-war era of organic synthesis (1950s-1980s), the complexity of target molecules exploded. DHP became the "go-to" reagent for masking hydroxyl groups due to its low cost, ease of installation, and stability against base.

Mechanistic Insight: Electrophilic Addition

The formation of tetrahydropyranyl (THP) ethers is an acid-catalyzed addition of an alcohol to the enol ether double bond of DHP. This reaction is driven by the formation of a resonance-stabilized oxocarbenium ion.

Critical Consideration: The introduction of the THP group creates a new stereocenter at the anomeric position (C2). If the substrate is chiral, this results in a mixture of diastereomers, often complicating NMR interpretation. This "diastereomeric burden" is the primary drawback of THP protection.

THP_Protection_Mechanism DHP 3,4-Dihydro-2H-pyran Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium Protonation of C3 H_Cat H+ Catalyst (p-TsOH/PPTS) H_Cat->DHP Intermediate Protonated Ether Oxocarbenium->Intermediate Nucleophilic Attack by R-OH Alcohol R-OH (Substrate) Alcohol->Intermediate Intermediate->H_Cat Catalyst Turnover THP_Ether THP Ether (Protected Alcohol) Intermediate->THP_Ether -H+ (Regeneration)

Caption: Acid-catalyzed formation of THP ethers via oxocarbenium ion intermediate.

Stability Profile (Chemo-selectivity)

A trustworthy protocol relies on knowing what a protecting group can withstand.

Reagent ClassStability of THP EtherNotes
Bases ExcellentStable to NaOH, KOH, t-BuOK, LDA.
Nucleophiles ExcellentStable to Grignard reagents, organolithiums.[2]
Reducing Agents ExcellentStable to LiAlH4, NaBH4, H2/Pd (mostly).
Oxidizing Agents GoodStable to Jones reagent, PCC (under buffered conditions).
Acids PoorLabile to HCl, AcOH, p-TsOH (used for deprotection).
Lewis Acids ModerateCan be cleaved by strong Lewis acids (e.g., MgBr2).

Synthetic Versatility: Beyond Protection

While protection is its most common use, DHP is a potent dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

IEDDA Reactions

In standard Diels-Alder, an electron-rich diene reacts with an electron-poor dienophile.[3] In IEDDA, the polarity is reversed.[3] DHP, being an electron-rich enol ether, reacts rapidly with electron-deficient heterodienes (e.g.,


-unsaturated aldehydes, 1,2,4,5-tetrazines).
  • Application: Synthesis of fused bicyclic pyrans and pyridazines.[4]

  • Stereochemistry: The reaction generally proceeds with high endo selectivity, preserving the relative stereochemistry of the bridgehead carbons.

Modern Medicinal Chemistry

Recent literature highlights DHP derivatives in the synthesis of:

  • PI3K/Akt Inhibitors: Dihydropyran-3-one scaffolds are investigated for anticancer activity by targeting the phosphoinositide 3-kinase pathway.[5]

  • Adenosine Receptor Agonists: Chiral DHP moieties are used to optimize binding affinity for

    
     and 
    
    
    
    receptors.[6]

Experimental Protocols

Protocol A: Standard THP Protection of an Alcohol

Self-Validating Step: Monitor the disappearance of the alcohol -OH stretch (


) in IR or the shift of the 

-proton in

NMR.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Procedure:

  • Dissolution: Dissolve the alcohol and PPTS in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DHP dropwise via syringe at room temperature. The reaction is slightly exothermic; for large scales (>10g), cool to

    
     initially.
    
  • Reaction: Stir at room temperature for 2-4 hours.

    • Validation: TLC should show a less polar spot (higher

      
      ) corresponding to the ether.
      
  • Quench: Dilute with diethyl ether and wash with half-saturated brine to remove the catalyst.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc). Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed hydrolysis on silica gel.
    
Protocol B: Deprotection (Regeneration)

Reagents:

  • THP Ether[7][8]

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)[2]

  • Methanol (MeOH)

Procedure:

  • Dissolve THP ether in MeOH.

  • Add catalytic p-TsOH.

  • Stir at room temperature (1-2 hours) or heat to

    
     if sluggish.
    
  • Neutralize with

    
     before concentration to prevent re-formation of acetals or side reactions.
    

References

  • Synthesis and Industrial Production

    • Sato, S. et al. "Vapor-phase synthesis of 3,4-dihydro-2H-pyran from tetrahydrofurfuryl alcohol over solid acid catalysts." Applied Catalysis A: General, 2025.

    • BASF SE. "Method for producing 3,4-dihydro-2h-pyran."[2][5][6][9][10][11][12][13][14][15][16] European Patent EP1307437A1.

  • Protecting Group Chemistry

    • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience. (Standard Reference Text).
    • Total Synthesis. "THP Protecting Group: Mechanism and Stability."[7]

  • Hetero-Diels-Alder & Reactivity

    • Schafzahl, B. et al.[11] "The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers."[11] Monatshefte für Chemie, 2022.[11]

    • Pałasz, A. "Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions."[9][10][12] Organic & Biomolecular Chemistry, 2005.

  • Medicinal Chemistry Applications

    • BenchChem.[5] "An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives."

    • NIH/PubMed. "3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist."

Sources

Introduction: Understanding the Solvent Profile of a Versatile Synthetic Tool

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,4-Dihydro-2H-pyran in Common Organic Solvents

3,4-Dihydro-2H-pyran (DHP), a cyclic ether with the chemical formula C₅H₈O, is a cornerstone reagent in modern organic synthesis.[1] Its most prominent role is as a protecting group for alcohols and thiols, forming a tetrahydropyranyl (THP) ether that is stable to a wide range of reaction conditions but can be readily removed under mild acidic hydrolysis. The efficiency of DHP in these synthetic transformations—from reaction kinetics to product purification—is fundamentally governed by its interaction with the solvent medium. A comprehensive understanding of its solubility is therefore not merely academic but a critical prerequisite for procedural design, optimization, and scale-up in both research and industrial settings.[2]

This guide provides an in-depth analysis of the solubility of 3,4-Dihydro-2H-pyran. We will move beyond simple miscibility data to explore the underlying physicochemical principles that dictate its behavior in various solvent classes. By examining the interplay between DHP's molecular structure and the properties of common organic solvents, this document aims to equip researchers, scientists, and drug development professionals with the expert knowledge to make informed, effective solvent choices.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its physical and chemical properties. For 3,4-Dihydro-2H-pyran, its relatively low molecular weight, the presence of a polar ether linkage, and a nonpolar hydrocarbon backbone create a nuanced solubility profile. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₈OPubChem[1]
Molecular Weight 84.12 g/mol PubChem[1]
Appearance Clear, colorless to yellow liquidChemicalBook[3], Fisher Scientific[4]
Density 0.922 g/mL at 25 °CChemicalBook[3]
Boiling Point 86 °CChemicalBook[3]
Melting Point -70 °CFisher Scientific[4]
Flash Point -9 °C (15.8 °F)Fisher Scientific[4]
Water Solubility Limited (7.7 g/L to 20 g/L at 20 °C)ChemicalBook[3], Fisher Scientific[4]
logP (Octanol/Water) 0.690 - 1.310ChemicalBook[3], Cheméo[5]

The positive logP value indicates a preference for lipophilic (organic) environments over aqueous media, which aligns with its observed limited water solubility.[3][5] The molecule's structure features a polar ether group, which can act as a hydrogen bond acceptor, and a nonpolar alkene and alkane framework, allowing for favorable van der Waals interactions. This duality is key to its broad compatibility with many organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polarity of DHP : 3,4-Dihydro-2H-pyran is a moderately polar molecule. The C-O-C ether bond creates a permanent dipole moment. However, the majority of the molecule consists of nonpolar C-C and C-H bonds. This structure allows it to interact favorably with a wide spectrum of solvents.

  • Solvent Interactions :

    • In Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility is driven by London dispersion forces (van der Waals forces) between the hydrocarbon portions of DHP and the nonpolar solvent molecules.

    • In Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane) : Solubility is primarily governed by dipole-dipole interactions between the polar ether group of DHP and the polar functional groups of the solvent.

    • In Polar Protic Solvents (e.g., Ethanol, Methanol) : In addition to dipole-dipole interactions, DHP can act as a hydrogen bond acceptor (via its ether oxygen) with the hydroxyl protons of the solvent, leading to strong solvation.

Solubility Profile Across Common Organic Solvents

Based on its physicochemical properties and empirical data, 3,4-Dihydro-2H-pyran exhibits high solubility in a wide array of common organic solvents.[2][6] While quantitative data for every solvent is not always available, miscibility (the ability to mix in all proportions to form a homogeneous solution) is a practical and widely accepted measure for many applications.

SolventSolvent ClassSolubility / Miscibility with DHPPrimary Intermolecular Force
Toluene Nonpolar AromaticMisciblevan der Waals (Dispersion)
Hexane Nonpolar AliphaticMisciblevan der Waals (Dispersion)
Diethyl Ether Nonpolar/Slightly PolarMiscible[6]van der Waals, weak Dipole-dipole
Dichloromethane (DCM) Polar AproticMiscibleDipole-dipole
Chloroform Polar AproticMiscibleDipole-dipole
Tetrahydrofuran (THF) Polar AproticMiscibleDipole-dipole
Acetone Polar AproticSoluble / Miscible[6]Dipole-dipole
Ethyl Acetate Polar AproticMiscibleDipole-dipole
Dimethylformamide (DMF) Polar AproticMiscibleDipole-dipole
Dimethyl Sulfoxide (DMSO) Polar AproticMiscibleDipole-dipole
Ethanol Polar ProticSoluble / Miscible[6]Hydrogen Bonding, Dipole-dipole
Methanol Polar ProticMiscibleHydrogen Bonding, Dipole-dipole
Water Polar ProticLimited Solubility (20 g/L)[3][4]Hydrogen Bonding

Workflow for Solvent Selection

The choice of solvent is dictated by the experimental objective. The following workflow provides a logical pathway for selecting an appropriate solvent system for reactions or processes involving DHP.

G start Define Experimental Goal (e.g., Reaction, Extraction, Purification) polarity_req Polar or Nonpolar Environment Required? start->polarity_req protic_check Is a Protic Solvent Acceptable? (Consider stability of reactants/products) polarity_req->protic_check  Polar nonpolar Select Nonpolar Solvent (e.g., Toluene, Hexane, Diethyl Ether) polarity_req->nonpolar Nonpolar polar_aprotic Select Polar Aprotic Solvent (e.g., THF, Dichloromethane, Acetone) protic_check->polar_aprotic No polar_protic Select Polar Protic Solvent (e.g., Ethanol, Methanol) protic_check->polar_protic Yes test Perform Small-Scale Miscibility/Solubility Test at Operating Temperature polar_aprotic->test polar_protic->test nonpolar->test end_node Optimized Solvent System test->end_node

Caption: Workflow for selecting a suitable solvent for 3,4-Dihydro-2H-pyran applications.

Experimental Protocol: Determination of Miscibility

This protocol provides a self-validating method to quickly determine the miscibility of 3,4-Dihydro-2H-pyran with a solvent of interest at ambient laboratory temperature.

Objective: To qualitatively assess whether DHP is miscible, partially miscible, or immiscible in a selected organic solvent.

Materials:

  • 3,4-Dihydro-2H-pyran (≥97% purity)

  • Solvent of interest (analytical grade)

  • Two 10 mL graduated cylinders

  • One 25 mL glass vial with a screw cap

  • Pasteur pipettes

Safety Precautions:

  • 3,4-Dihydro-2H-pyran is a highly flammable liquid and vapor and causes skin and eye irritation.[1][7][8]

  • All manipulations must be performed in a certified chemical fume hood.

  • Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.

  • Ensure all potential ignition sources are removed from the work area.[4]

Procedure:

  • Solvent Preparation: Using a graduated cylinder, measure 5.0 mL of the solvent of interest and transfer it to the 25 mL glass vial.

  • Analyte Preparation: Using a clean graduated cylinder, measure 5.0 mL of 3,4-Dihydro-2H-pyran.

  • Mixing and Observation: Slowly add the 5.0 mL of DHP to the solvent in the glass vial. Cap the vial securely and gently invert it 10-15 times to ensure thorough mixing.

    • Causality: This 1:1 volume ratio is a stringent test for miscibility. Solvents that are miscible will form a single phase at this concentration.

  • Initial Assessment: Place the vial on a bench and observe it against a well-lit background.

    • Miscible: The mixture is a single, clear, homogeneous liquid with no visible interface, cloudiness, or precipitation.

    • Immiscible: Two distinct liquid layers are observed. The less dense liquid will form the top layer (DHP density ≈ 0.922 g/mL).

    • Partially Miscible: The mixture appears cloudy (emulsion) or a single phase is present but in different proportions than 1:1 (i.e., one component has limited solubility in the other).

  • Confirmation: Allow the vial to stand undisturbed for 5 minutes. Re-examine for any phase separation that may occur over time. A stable, single phase confirms miscibility.

    • Causality: Some mixtures may initially appear homogeneous but can separate upon standing, indicating partial miscibility or immiscibility. This step ensures the observation is stable.

  • Record Results: Document the solvent used and the observed result (miscible, immiscible, or partially miscible).

Conclusion

3,4-Dihydro-2H-pyran is a versatile synthetic reagent whose utility is enhanced by its broad solubility in most common organic solvents. Its molecular structure, featuring both a polar ether group and a nonpolar hydrocarbon framework, allows it to dissolve readily in nonpolar, polar aprotic, and polar protic media. Its miscibility with solvents ranging from hexane to ethanol makes it adaptable to a vast number of chemical environments. Conversely, its limited solubility in water is a key property that is often exploited during aqueous workups and extractions. For any new application, particularly those requiring high concentrations or operating at non-ambient temperatures, the experimental protocol provided should be used to confirm solubility and ensure the development of a robust and reliable chemical process.

References

  • Title: 3,4-Dihydro-2H-pyran | Solubility of Things Source: Google Cloud URL
  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL: [Link]

  • Title: 3,4-dihydro-2H-pyran | C5H8O | CID 8080 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet: 3,4-dihydro-2H-pyran Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

  • Title: Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) Source: Cheméo URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: St. Charles Community College URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of North Georgia URL: [Link]

  • Title: Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% Source: Cole-Parmer URL: [Link]

  • Title: Experiment 2 # Solubility Source: Bellevue College URL: [Link]

  • Title: Solvent Miscibility Table Source: Unknown URL: [Link]

  • Title: The Solvent Miscibility Table Updated: Miscibility and Potential Applications of Green Solvents Source: ResearchGate URL: [Link]

  • Title: Vapourtec-Solvent-Miscibility-Table.pdf Source: Vapourtec URL: [Link]

Sources

Quantum Chemical Calculations for 3,4-Dihydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated computational framework for modeling 3,4-Dihydro-2H-pyran (DHP), a critical intermediate in organic synthesis and drug development. DHP is ubiquitous as a protecting group for alcohols (forming tetrahydropyranyl ethers) and as a dienophile in inverse-electron-demand Diels-Alder reactions. Accurate modeling of DHP requires addressing its conformational flexibility (half-chair puckering) and its specific electronic susceptibility to electrophilic attack.

This document synthesizes experimental benchmarks—specifically Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy—with high-level Density Functional Theory (DFT) to establish a self-validating protocol for researchers.

Part 1: Computational Strategy & Methodology

Level of Theory Selection

For DHP, standard B3LYP calculations often fail to capture the subtle dispersion interactions governing ring puckering. The following "Gold Standard" protocol is recommended based on recent benchmarking against experimental ionization energies.

ParameterRecommended MethodRationale
Geometry Optimization B3LYP/aug-cc-pVTZ Validated against VUV-MATI experimental data for capturing the precise half-chair ground state [1].
Kinetics & Barriers M06-2X or wB97X-D / 6-311++G(d,p)Essential for reaction barriers (e.g., THP protection) where dispersion forces dominate transition states.
Solvation Model SMD (Solvation Model based on Density)Superior to PCM for calculating pKa and protonation free energies in organic solvents (DCM, THF).
Excited States TD-DFT (CAM-B3LYP) Required if modeling UV absorption; corrects for charge-transfer ghosts common in enol ethers.
The Self-Validating Protocol

To ensure "Trustworthiness," every calculation should begin with a validation step against the experimental Adiabatic Ionization Energy (AIE).

  • Experimental AIE: 8.3355 ± 0.0005 eV [1][1]

  • Validation Metric: Your calculated AIE (Energy of Cation - Energy of Neutral) must fall within 0.1 eV of this value. If not, check basis set convergence (diffuse functions are mandatory for the oxygen lone pair).

Part 2: Structural & Electronic Analysis

Conformational Landscape

Unlike cyclohexane (chair), DHP adopts a half-chair conformation in its ground state to maximize orbital overlap between the oxygen lone pair (


) and the 

system.
  • Ground State: Twisted Half-Chair (

    
     symmetry approximation).
    
  • Transition State: The interconversion between twisted conformers proceeds via a planar or asymmetric bent structure, not a boat.

  • Cationic State: Upon ionization (removal of electron from HOMO), the ring relaxes to a half-bent conformation [1].

Electronic Structure (FMO Analysis)

The reactivity of DHP is dominated by its Highest Occupied Molecular Orbital (HOMO).

  • HOMO Character:

    
    -bonding orbital of the C3-C4 double bond antibonding with the Oxygen lone pair. High energy (-8.34 eV) makes it a strong nucleophile.
    
  • LUMO Character:

    
     antibonding. High energy makes DHP a poor electrophile unless activated.
    
  • Reactivity Implication: Electrophiles (H+, Lewis acids) attack C3 (the

    
    -carbon to oxygen) due to the stabilization of the resulting oxocarbenium ion.
    

Table 1: Calculated vs. Experimental Properties

Property Experimental Value Calculated (B3LYP/aug-cc-pVTZ) Error
Ionization Energy (AIE) 8.3355 eV [1] 8.29 eV ~0.04 eV
C=C Bond Length 1.33 Å (est. vinyl ether) 1.334 Å < 1%

| Dipole Moment | 1.38 D | 1.41 D | ~2% |

Part 3: Reactivity Workflows

Workflow A: Alcohol Protection Mechanism (THP Ether Formation)

The acid-catalyzed addition of alcohols to DHP is the most common application. The rate-determining step is the protonation of the C=C double bond.

Mechanism:

  • Protonation: H+ attacks C3, forming a resonance-stabilized oxocarbenium ion at C2.

  • Nucleophilic Attack: Alcohol (ROH) attacks the planar C2.

  • Deprotonation: Loss of proton yields the THP ether.

Visualization: Reaction Pathway

THP_Protection Fig 1: Kinetic pathway for acid-catalyzed THP protection. Note the Oxocarbenium stability. Reactants DHP + ROH + H+ TS1 TS1: Protonation (C3 attack) Reactants->TS1 Barrier ~12 kcal/mol Intermediate Oxocarbenium Ion (Resonance Stabilized) TS1->Intermediate Exothermic TS2 TS2: ROH Addition Intermediate->TS2 Low Barrier Product THP Ether (Protecting Group) TS2->Product Stereocenter Formed

Workflow B: Thermal Stability (Retro-Diels-Alder)

DHP derivatives can undergo thermal decomposition via a retro-Diels-Alder mechanism. This is a concerted, asynchronous process.

  • Reaction: DHP

    
     Acrolein + Ethylene (or related dienes depending on substitution).
    
  • Kinetics: First-order, unimolecular.[2]

  • Activation Energy:

    
     40-45 kcal/mol [2].
    
  • Calculation Tip: Use QST3 (Quadratic Synchronous Transit) optimization for this transition state, as the geometry is a distorted chair-like structure.

Visualization: Computational Protocol

Comp_Workflow Fig 2: Standard computational workflow for validating DHP stationary points. Start Start: DHP Structure Opt Geom Opt + Freq (B3LYP/aug-cc-pVTZ) Start->Opt Check Imaginary Freqs? Opt->Check Check->Opt Yes (Fix Geom) Stable Ground State Found (NIMAG=0) Check->Stable No TS_Search TS Search (QST3) (M06-2X/6-311++G**) Stable->TS_Search If Reactivity Study IRC IRC Calculation (Confirm Path) TS_Search->IRC IRC->Stable Validates

Part 4: References

  • Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran by VUV-MATI spectroscopy and Franck–Condon fitting Source: Royal Society of Chemistry (PCCP) URL:[Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study Source: MDPI (Chemistry Journal) URL:[3][Link][4]

  • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra Source: arXiv (Cornell University) URL:[Link]

  • Synthesis of 3,4-dihydro-2H-pyrans (Review of Methods) Source: Organic Chemistry Portal URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Alcohol Protection via 3,4-Dihydro-2H-pyran (DHP)

[1][2]

Abstract & Strategic Rationale

The protection of hydroxyl functionalities as tetrahydropyranyl (THP) ethers is a cornerstone strategy in multi-step organic synthesis.[1][2] This transformation utilizes 3,4-dihydro-2H-pyran (DHP) to mask alcohols, rendering them inert to basic reagents, organometallics (e.g., Grignard, organolithiums), and strong nucleophiles.[3][2]

While conceptually simple, the reaction introduces a new stereogenic center at the anomeric carbon, often resulting in complex diastereomeric mixtures. This guide moves beyond basic textbook descriptions to address the process chemistry challenges—specifically catalyst selection (p-TSA vs. PPTS), diastereomer management, and preventing premature hydrolysis during workup.[3]

Mechanistic Principles

The reaction is an acid-catalyzed electrophilic addition.[3] Unlike standard etherifications (Williamson), this does not involve a leaving group.[3] Instead, the acid catalyst protonates the enol ether double bond of DHP, generating a highly reactive oxocarbenium ion. The alcohol acts as a nucleophile, trapping this intermediate.[3]

Mechanism Diagram

Figure 1: Acid-catalyzed formation of THP ethers.[3][4] Note the generation of the oxocarbenium intermediate.

THP_MechanismDHP3,4-Dihydro-2H-pyran(DHP)OxoOxocarbenium Ion(Resonance Stabilized)DHP->OxoProtonationAcidH+ Catalyst(p-TSA / PPTS)Acid->OxoCatalysisIntermediateProtonated EtherOxo->Intermediate+ R-OH (Nucleophilic Attack)AlcoholSubstrate(R-OH)Alcohol->IntermediateProductTHP Ether(Protected Alcohol)Intermediate->Product- H+

[1][2]

Critical Parameter: Catalyst Selection[1]

The choice of acid catalyst dictates the success of the reaction, particularly for substrates containing other acid-sensitive groups (e.g., acetals, silyl ethers).

Comparative Analysis: p-TSA vs. PPTS[1][7]
Featurep-Toluenesulfonic Acid (p-TSA)Pyridinium p-Toluenesulfonate (PPTS)
Acidity (pKa) ~ -2.8 (Strong Acid)~ 5.2 (Weak Acid)
Reaction Rate Fast (15 min – 2 hrs)Slow (4 hrs – 24 hrs)
Substrate Scope Robust substrates; simple alcohols.[3]Acid-sensitive substrates (e.g., allylic alcohols, substrates with acetals).[3]
Side Reactions Risk of DHP polymerization; elimination.[3]Minimal side reactions; highly chemoselective.[3]
Recommendation Use for standard synthesis to save time.Use for complex natural product synthesis.[3][1]

Experimental Workflow & Protocol

Experimental Decision Tree

Figure 2: Workflow for optimizing reaction conditions based on substrate sensitivity.

WorkflowStartStart: Alcohol SubstrateCheckIs Substrate Acid Sensitive?(Contains acetals, epoxides, silyl ethers?)Start->CheckRobustUse p-TSA (0.05 eq)Solvent: DCMTemp: 0°C to RTCheck->RobustNoSensitiveUse PPTS (0.1 eq)Solvent: DCMTemp: RT to 40°CCheck->SensitiveYesMonitorMonitor TLC(Look for disappearance of R-OH)Robust->MonitorSensitive->MonitorWorkupCRITICAL: Basic Quench(Add Et3N or sat. NaHCO3)Monitor->WorkupPurifyFlash Chromatography(Add 1% Et3N to eluent)Workup->Purify

Standard Operating Procedure (SOP)

Reagents:

  • Substrate Alcohol (1.0 equiv)[3][1]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[3]

  • Catalyst: p-TSA (0.05 equiv) OR PPTS (0.1 equiv)[3]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)[3]

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (N2 or Ar). Add the alcohol substrate and dissolve in anhydrous DCM.

  • Reagent Addition: Add DHP (1.5 equiv) via syringe.

    • Expert Note: Do not add the acid catalyst yet.[3] Ensure the system is homogenous.

  • Catalysis:

    • For p-TSA: Cool the solution to 0°C. Add p-TSA monohydrate. Allow to warm to Room Temperature (RT).

    • For PPTS: Add PPTS at RT.[3][1][5] If reaction is sluggish after 4 hours, gently heat to 35-40°C.

  • Monitoring: Monitor via TLC.

    • Expert Note: The product (THP ether) will appear as two spots close together (diastereomers) on silica TLC.[3] Do not mistake this for an impurity.

  • Quenching (Critical): Once complete, add saturated aqueous NaHCO3 (or 0.5 mL Triethylamine) before concentrating.

    • Why? THP ethers are acid-labile.[3][2][6] Concentrating an acidic solution will reverse the reaction (deprotection).[3]

  • Workup: Dilute with Et2O or DCM. Wash with water and brine.[3][1] Dry over Na2SO4.[3][1]

  • Purification: Flash column chromatography.

    • Expert Note: Pre-treat the silica gel column with 1% Triethylamine/Hexanes to neutralize acidic sites on the silica, preventing on-column degradation.

Troubleshooting & Optimization

  • Issue: Polymerization of DHP.

    • Symptom:[3][1][7][8][9][10] Formation of a viscous, gummy residue.[3]

    • Cause: Acid concentration too high or temperature too high.[3]

    • Fix: Add DHP slowly at 0°C; reduce catalyst loading.

  • Issue: Incomplete Reaction.

    • Symptom:[3][1][7][8][9][10] Starting material remains despite excess DHP.[3]

    • Cause: Trace water in the solvent is quenching the oxocarbenium ion.

    • Fix: Ensure DCM is anhydrous (distilled over CaH2 or from a solvent system).[3] Increase DHP to 2.0 equiv.

  • Issue: Complex NMR Spectra.

    • Symptom:[3][1][7][8][9][10] "Messy" proton NMR with split peaks.[3]

    • Explanation: The THP group adds a chiral center.[3][1] If your molecule is already chiral, you now have a mixture of diastereomers (e.g., R,R and R,S).[3] These have distinct physical properties and NMR shifts. This is normal and expected.

Deprotection (Removal)[1][7][8]

To close the loop, the THP group is removed via acidic hydrolysis.[1]

  • Standard Method: p-TSA in Methanol (RT).[3]

  • Mild Method: PPTS in Ethanol (55°C).

  • Mechanism: The reverse of protection. Protonation of the ether oxygen

    
     Nucleophilic attack by water/alcohol 
    
    
    Release of R-OH.

References

  • Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3][11] (Standard reference for stability data).

    • [3]

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3][11][7][12] The Journal of Organic Chemistry. (The seminal paper on PPTS).[3]

    • [3]

  • Common Organic Chemistry: Pyridinium p-Toluenesulfonate (PPTS).

    • [3]

  • BenchChem: Dihydropyran (DHP) as a Protecting Group.

    • [3]

Application Note: 3,4-Dihydro-2H-pyran (DHP) for Sensitive Substrate Protection

[1][2][3][4]

Executive Summary

In multi-step organic synthesis, the protection of hydroxyl groups is often a critical bottleneck.[1] While silyl ethers (TBDMS, TBDPS) are ubiquitous, 3,4-Dihydro-2H-pyran (DHP) remains a powerhouse reagent for generating tetrahydropyranyl (THP) ethers. This guide moves beyond basic textbook definitions to provide a field-tested workflow for using DHP to protect sensitive alcohol substrates. It addresses the specific challenges of chirality, stability profiles, and offers "green" and neutral protocols for highly sensitive scaffolds.

Mechanistic Foundation & Strategic Usage

The Chemistry of Protection

The reaction between an alcohol and DHP is an acid-catalyzed electrophilic addition. The protonation of the enol ether double bond in DHP generates an oxocarbenium ion intermediate, which is then trapped by the alcohol nucleophile.

Key Insight: Because DHP is an enol ether, it is susceptible to polymerization if the acid catalyst is too strong or the temperature is uncontrolled.

Mechanism Diagram

The following diagram illustrates the pathway from activation to protection, highlighting the critical oxocarbenium intermediate.

DHP_MechanismDHP3,4-Dihydro-2H-pyran(DHP)OxocarbeniumOxocarbenium Ion(Reactive Intermediate)DHP->OxocarbeniumProtonationH_CatH+ Catalyst(p-TsOH / PPTS)H_Cat->OxocarbeniumActivatesTHP_EtherTHP Ether(Protected Acetal)Oxocarbenium->THP_EtherC-O Bond FormationAlcoholSubstrate Alcohol(R-OH)Alcohol->THP_EtherNucleophilic Attack

Figure 1: Acid-catalyzed formation of THP ethers via the oxocarbenium ion.

Scope, Limitations, and Decision Logic

The "Chirality Penalty"

The most significant drawback of DHP is the formation of a new stereocenter at the acetal carbon (C2 of the pyran ring).

  • Achiral Substrates: Formation of a racemic mixture (enantiomers).

  • Chiral Substrates: Formation of diastereomers .[2]

    • Consequence: The product will appear as two spots on TLC and a complex set of doubled peaks in NMR (

      
      H and 
      
      
      C).
    • Mitigation: Do not use DHP if you need to characterize the intermediate by NMR rigorously or if the diastereomers separate poorly during chromatography.

Stability Profile

THP ethers are acetals.[1][2][3][4] Their stability is orthogonal to base-labile groups (esters) and fluoride-labile groups (silyl ethers).

ConditionStabilityNotes
Basic (pH > 12) Excellent Stable to NaOH, KOH, NaH.
Acidic (pH < 4) Poor Hydrolyzes back to alcohol and 5-hydroxypentanal.
Nucleophiles Excellent Inert to Grignard (RMgX), Organolithiums (RLi).[4][5]
Oxidation Good Stable to Jones reagent, PCC (unless specific conditions used).
Reduction Excellent Stable to LiAlH

, NaBH

.
Strategic Decision Tree

Use this logic flow to determine if DHP is the correct choice for your substrate.

Decision_TreeStartStart: Need Alcohol ProtectionQ1Is the substrate sensitive to Acid?Start->Q1Q2Is the substrate Chiral?Q1->Q2No / ModerateUse_SilylUse Silyl Ether(TBDMS / TBDPS)Q1->Use_SilylYes (High Sensitivity)Q3Can you tolerate Diastereomers(Complex NMR/TLC)?Q2->Q3YesUse_DHPUse DHP (THP Ether)Q2->Use_DHPNo (Achiral)Q3->Use_SilylNoUse_BnUse Benzyl Ether(Bn)Q3->Use_BnNo (Need Clean NMR)Q3->Use_DHPYes

Figure 2: Selection logic for alcohol protecting groups.

Experimental Protocols

Protocol A: Standard Protection (Robust Substrates)

Best for: Primary/Secondary alcohols with no extreme acid sensitivity.

Reagents:

  • Substrate Alcohol (1.0 equiv)[6]

  • 3,4-Dihydro-2H-pyran (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.[6][7]

Procedure:

  • Dissolve the alcohol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Add DHP (1.5 equiv) via syringe.

  • Add PPTS (10 mol%) in one portion.

  • Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC.[2][6]

    • Note: The product will often appear as two close spots (diastereomers).

  • Quench: Dilute with Et

    
    O, wash with half-saturated brine/NaHCO
    
    
    (1:1) to remove the catalyst.[3]
  • Dry over Na

    
    SO
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel). THP ethers are stable on silica.

Protocol B: "Green" Catalyst Protection (Acid-Sensitive Substrates)

Best for: Substrates containing acid-labile groups (e.g., acetals, epoxides).

Reagents:

  • Bismuth(III) Triflate [Bi(OTf)

    
    ] (1–5 mol%)
    
  • Solvent: DCM or Solvent-free (if liquid substrate).

Procedure:

  • Mix alcohol and DHP (1.2 equiv) in DCM.

  • Add Bi(OTf)

    
     (1 mol%).[8]
    
  • Stir at RT.[2][6][9] Reaction is typically faster than PPTS (often < 1 hour).

  • Workup: Filter through a small pad of basic alumina or Celite to remove the catalyst. Evaporate solvent.

    • Advantage:[10][1][11][4][9][12] Bi(OTf)

      
       is water-tolerant and low toxicity.[13]
      
Protocol C: Neutral Deprotection (The "LiCl Method")

Best for: Substrates that cannot tolerate even mild acid (e.g., presence of silyl ethers or acid-labile glycosides).

Concept: Uses high thermal energy and weak solvation to cleave the acetal without protonation.

Reagents:

  • Lithium Chloride (LiCl) (excess, ~5–10 equiv)

  • Water (5 equiv)

  • Solvent: DMSO.[13]

Procedure:

  • Dissolve THP ether in DMSO.

  • Add LiCl and H

    
    O.[13]
    
  • Heat to 90°C for 4–8 hours.

  • Workup: Cool to RT. Dilute with water and extract exhaustively with EtOAc (DMSO is hard to remove; multiple washings required).

  • Yields free alcohol with high chemoselectivity.

Comparative Data Tables

Table 1: Catalyst Performance for THP Protection
CatalystAcidity (Approx)Reaction TimeSubstrate ToleranceRecommended For
p-TsOH HighFast (<1 h)Low (Acid stable only)Simple alcohols
PPTS ModerateMedium (3–6 h)GoodGeneral Purpose
Bi(OTf)

Lewis AcidFast (<1 h)ExcellentAcid-sensitive / Green chem
Ionic Liquids VariableVariableExcellentProcess Scale / Recycling
Table 2: Deprotection Selectivity

Can you remove THP in the presence of...?

Protecting Group PresentAcidic Deprotection (HCl/MeOH)Neutral Deprotection (LiCl/DMSO)
TBDMS (Silyl) No (Both cleave)Yes (TBDMS stable)
Benzyl (Bn) Yes Yes
Boc (Amine) No (Boc cleaves)Yes
Acetonide No (Cleaves)Yes

Troubleshooting & Tips

  • Viscous Oils: DHP can polymerize to form gummy residues. If your crude mass is higher than theoretical, you likely have poly-DHP. This can usually be removed by chromatography (it elutes separately from the product).

  • Wet Solvents: Water competes with the alcohol for the oxocarbenium ion, forming the hemiacetal (5-hydroxypentanal). Ensure anhydrous conditions during protection.

  • NMR Confusion: Always remember the diastereomers. If you see a "doublet of doublets" splitting into two distinct multiplets, or two C-13 peaks separated by <0.5 ppm, it is likely the diastereomeric mixture, not an impurity.

References

  • Mechanism & General Properties

    • Tetrahydropyranyl Ethers - Organic Chemistry Portal.
    • URL: [Link][2][8][9][12][14]

  • Standard PPTS Protocol

    • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. Pyridinium p-toluenesulfonate.[1][2][12] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[13] J. Org.[13] Chem. 1977, 42, 3772.

    • URL: [Link]

  • Mild/Green Catalyst (Bi(OTf)3)

    • Stephens, J. R.; Butler, P. L.; Clow, C. H.; Oswald, M. C.; Smith, R. C.; Mohan, R. S.[13] Bismuth Triflate Catalyzed Tetrahydropyranylation of Alcohols and Phenols.[13] Eur. J. Org.[13] Chem. 2003, 3827-3831.[13]

    • URL: [Link][9]

  • Neutral Deprotection (LiCl/DMSO)

    • Maiti, G.; Roy, S. C.[13] A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[1][8][13][15] J. Org.[13] Chem. 1996, 61, 6038-6039.[13]

    • URL: [Link]

Advanced Strategies for DHP Protection of Polyhydroxylated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & Core Directive

Executive Summary

The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers using 3,4-dihydro-2H-pyran (DHP) is a cornerstone strategy in the synthesis of polyhydroxylated compounds (carbohydrates, macrolides, steroids).[1][2][3][4][5] While the THP group offers excellent stability against basic conditions, organometallics, and hydrides, its application to polyols introduces significant complexity due to the formation of new stereocenters.[6]

This guide moves beyond standard textbook procedures to address the specific challenges of polyhydroxylated substrates : regioselectivity control, diastereomeric management, and solubility modulation.

The "Chirality Penalty" in Polyol Synthesis

When DHP reacts with a chiral alcohol, it generates a new stereocenter at the acetal carbon.

  • Mono-protection: Creates a mixture of 2 diastereomers (

    
     and 
    
    
    
    ).
  • Poly-protection: Protecting

    
     hydroxyl groups results in up to 
    
    
    
    diastereomers.

Strategic Implication: NMR spectra of THP-protected polyols are often uninterpretable "forests" of multiplet signals.

  • Guidance: Do not attempt to separate these diastereomers unless the protecting group affects a subsequent stereoselective transformation. Treat the diastereomeric mixture as a single synthetic entity. The complexity resolves upon deprotection.

Part 2: Mechanism & Critical Control Points

The reaction is an acid-catalyzed electrophilic addition of the alcohol to the enol ether double bond.

Visualization: Acid-Catalyzed THP Formation

The following diagram illustrates the mechanistic pathway and the critical role of anhydrous conditions to prevent hydrolysis.

THP_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxonium Oxonium Ion Intermediate DHP->Oxonium Protonation Acid Acid Catalyst (H+) Acid->Oxonium THP_Ether THP Ether (Protected) Oxonium->THP_Ether Nucleophilic Attack (Major Path) Hemiacetal Hemiacetal (Byproduct) Oxonium->Hemiacetal Hydrolysis (Avoid!) Alcohol Substrate (R-OH) Alcohol->THP_Ether Water H2O (Trace Moisture) Water->Hemiacetal

Caption: Figure 1. Mechanistic pathway of THP protection. Note the competition between the substrate alcohol and trace water, which leads to hemiacetal formation and catalyst deactivation.

Part 3: Catalyst Selection Matrix

For polyhydroxylated compounds, catalyst selection dictates regioselectivity and yield.

Catalyst SystemAcidity (pKa equiv)Substrate CompatibilityRegioselectivityRecommendation
p-TsOH (p-Toluenesulfonic acid) High (< -2)Robust substrates only.Poor. Protects all accessible OH.Use for simple, acid-stable scaffolds.[6]
PPTS (Pyridinium p-toluenesulfonate) Mild (~ 5.2)Acid-sensitive groups (epoxides, acetals).Moderate.The Gold Standard. Best balance of rate vs. decomposition.
PdCl2(MeCN)2 Lewis AcidHighly sensitive.High. Favors 1° over 2° alcohols.Use for selective protection of primary hydroxyls in polyols.
Iodine (I2) in DCM Lewis AcidGeneral.Low."Green" alternative; easy workup.

Part 4: Experimental Protocols

Protocol A: The "Gold Standard" (PPTS Method)

Best for: General protection of secondary alcohols and complex polyols where acid sensitivity is a concern.

Reagents:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv per -OH group)[7]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the polyol substrate in anhydrous DCM (0.1 M concentration).

    • Note: If the polyol is insoluble in DCM, use a minimal amount of anhydrous DMF or THF as a co-solvent.

  • Addition: Add DHP (1.5 equiv per hydroxyl group).

  • Catalysis: Add PPTS (10 mol%) in one portion.

  • Reaction: Stir at room temperature.

    • Monitoring: Check TLC after 2 hours. Polyols will show a significant Rf shift (more non-polar).

    • Endpoint: Reaction is typically complete in 4–12 hours.

  • Quench: Dilute with Et2O (or DCM) and wash with half-saturated brine to remove the catalyst.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography. Add 1% Triethylamine to the eluent to prevent silica-induced deprotection.

Protocol B: Regioselective Protection of Primary Alcohols

Best for: Selectively protecting a primary -OH in the presence of secondary -OH groups.

Reagents:

  • Substrate (1.0 equiv)

  • DHP (1.1 equiv - Limiting reagent strategy)

  • PdCl2(MeCN)2 (5 mol%)

  • THF, anhydrous[7]

Step-by-Step:

  • Dissolve substrate in anhydrous THF.

  • Add only 1.1 equivalents of DHP.

  • Add PdCl2(MeCN)2 catalyst.[1]

  • Stir at 0°C for 2 hours, then warm to Room Temp.

  • Logic: The primary alcohol attacks the activated DHP significantly faster than the sterically hindered secondary alcohols.

  • Workup: Filter through a pad of Celite to remove Palladium. Concentrate and purify.

Protocol C: Deprotection (The "Clean" Release)

Requirement: Removal of THP without affecting other sensitive groups.

Reagents:

  • Acetic Acid (AcOH)

  • THF

  • Water[5][6][8][9]

Step-by-Step:

  • Dissolve the THP-ether in a mixture of AcOH : THF : H2O (4 : 2 : 1) .

  • Heat to 45°C.

  • Mechanism: The excess water drives the equilibrium back to the alcohol and the hemiacetal (which decomposes to 5-hydroxypentanal).

  • Workup: Neutralize carefully with saturated NaHCO3. Do not allow the pH to spike too high if base-sensitive groups are present.

Part 5: Workflow Visualization

Protection_Strategy Start Start: Polyhydroxylated Substrate Decision1 Is the substrate acid-sensitive? Start->Decision1 Decision2 Is regioselectivity required? (1° vs 2°) Decision1->Decision2 Yes (e.g., Epoxides) Path_A Use p-TsOH / DCM (Fast, Aggressive) Decision1->Path_A No (Robust) Path_B Use PPTS / DCM (Mild, Standard) Decision2->Path_B No (Protect All) Path_C Use PdCl2(MeCN)2 / THF (Kinetic Control) Decision2->Path_C Yes (Select 1°)

Caption: Figure 2. Decision matrix for selecting the optimal DHP protection strategy based on substrate sensitivity and regiochemical requirements.

Part 6: Troubleshooting & Analytics

ObservationRoot CauseCorrective Action
Reaction Stalls < 50% Trace water competing with alcohol.Add 3Å molecular sieves to the reaction mixture. Ensure DHP is distilled if old (removes polymers).
"Messy" NMR Diastereomer formation (Normal).Do not panic. Verify product mass via LC-MS (look for M+Na adducts). Proceed to next step.
Product decomposes on Silica Silica gel is slightly acidic.Pre-wash the silica column with 1% Triethylamine/Hexanes before loading the sample.
Polymerization of DHP Acid catalyst too strong/concentrated.Switch from p-TsOH to PPTS. Dilute reaction to 0.05 M.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[6][10] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[6] (Chapter 2: Protection for the Hydroxyl Group).[4]

  • Rezaeifard, A., & Jafarpour, M. (2016). Simple and efficient tetrahydropyranylation of alcohols and phenols using PdCl2(CH3CN)2.[1] Journal of the Iranian Chemical Society, 13, 1693–1698. (Demonstrates regioselectivity).

  • Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners.[9] 20. Synthesis of prostaglandins via conjugate addition of lithium cuprate reagents. The Journal of Organic Chemistry, 44(9), 1438–1447. (Classic application of THP in sensitive synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 3,4-Dihydro-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges related to 3,4-Dihydro-2H-pyran (DHP) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification hurdles. The protection of alcohols as tetrahydropyranyl (THP) ethers is a cornerstone of multi-step organic synthesis, valued for its low cost and the stability of the protecting group under various non-acidic conditions.[1][2][3] However, the purification of the resulting THP-ether products can present specific challenges. This document provides a structured approach to troubleshooting these issues, grounded in chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of THP-ethers.

Q1: What are the most common impurities I should expect in a DHP protection reaction?

A1: Besides unreacted starting alcohol and excess DHP, a common byproduct is the polymer of DHP, which can form under the acidic conditions used for the protection. Another potential impurity is 5-hydroxypentanal, which is formed upon hydrolysis of DHP, especially during aqueous work-up if residual acid is not properly neutralized.[4] Additionally, if the starting alcohol is chiral, the reaction will produce a mixture of diastereomers, which may complicate analysis but are typically not separated.[2]

Q2: Is my THP-ether product stable to standard silica gel column chromatography?

A2: This is a critical point. THP-ethers are acetals and are inherently sensitive to acid.[1][5] Standard silica gel is slightly acidic and can cause partial or complete deprotection of the THP-ether back to the starting alcohol during chromatography. This leads to streaky TLC plates, overlapping spots, and low isolated yields of the desired product. The lability of the THP group under acidic conditions is the very reason it is a useful protecting group, as it can be easily removed when desired.[4][5]

Q3: How can I monitor the reaction progress effectively by Thin Layer Chromatography (TLC)?

A3: The product THP-ether will be significantly less polar than the starting alcohol. On a normal phase silica TLC plate, the THP-ether will have a much higher Rf value. A good solvent system (e.g., hexane/ethyl acetate) should show a clear separation between the baseline spot of the alcohol and the higher spot of the product. DHP itself is volatile and may not be easily visible on TLC without specific stains. It is advisable to run a co-spot (a lane with a mix of the starting material and the reaction mixture) to confirm the consumption of the starting material.

Q4: My DHP protection reaction seems to stall and does not go to completion. What could be the cause?

A4: In many cases, the acid-catalyzed reaction between an alcohol and DHP is an equilibrium process.[3] If the reaction does not reach completion despite using an excess of DHP, it could be due to several factors:

  • Insufficient Catalyst: The acid catalyst (e.g., p-TsOH, PPTS) may be old or insufficient in quantity.

  • Equilibrium: The equilibrium may not favor the product side completely. Shifting the equilibrium can be achieved by adding finely powdered anhydrous potassium carbonate after the initial equilibrium is reached. This gradually neutralizes the acid catalyst, preventing the reverse reaction and driving the formation of the product to completion.[3]

  • Steric Hindrance: Highly hindered alcohols may react very slowly. These substrates may require stronger Lewis acid catalysts or longer reaction times.[2]

Troubleshooting Guide: From Problem to Protocol

This section provides a deeper dive into specific experimental problems and offers structured solutions and detailed protocols.

Problem 1: My THP-ether is decomposing during silica gel chromatography.

This is the most common issue encountered. The acidic nature of silica gel catalyzes the hydrolysis of the acetal linkage in the THP-ether.

Causality and Solution

The solution is to neutralize the silica gel before performing the chromatography. This is typically done by adding a small amount of a basic substance, like triethylamine (Et3N) or pyridine, to the slurry or the chromatography eluent.

Workflow for Troubleshooting Product Decomposition

G cluster_0 A Product Decomposition on Silica Column B Is TLC plate streaky or showing starting material? A->B Observe C YES (Acid-catalyzed decomposition) B->C G NO (Issue might be thermal instability or other reactive impurity) B->G D Prepare Neutralized Silica Gel (Slurry with 1% Et3N in eluent) C->D Solution E Perform Column Chromatography with neutralized system D->E Implementation F Pure, Stable Product E->F Result

Caption: Decision workflow for addressing product decomposition on silica gel.

Protocol 1: Flash Chromatography with Neutralized Silica Gel
  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 90:10 Hexane:Ethyl Acetate). Add triethylamine (Et3N) to the eluent to a final concentration of 0.5-1% (v/v).

  • Prepare the Silica Slurry: In a beaker, add the required amount of silica gel. Pour the neutralized eluent from Step 1 into the beaker and stir to create a uniform slurry.

  • Pack the Column: Carefully pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elute and Collect: Run the column with the neutralized eluent, collecting fractions and monitoring by TLC.

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and will be removed along with the solvent during rotary evaporation.

Problem 2: Poor separation between the product THP-ether and the starting alcohol.

For very non-polar alcohols, the Rf difference between the starting material and the THP-ether product might be small, leading to co-elution.

Causality and Solution

The polarity difference between the alcohol (which can hydrogen-bond with silica) and the ether product is the basis for separation. If this difference is small, the choice of eluent is critical. A less polar solvent system will increase the retention time of both compounds on the silica gel and can often magnify small differences in polarity, leading to better separation.

Data Table: Eluent Polarity and Separation
Eluent System (Hexane:EtOAc)PolarityTypical Effect on Separation of Non-Polar Compounds
1:1HighLow retention, poor separation
4:1MediumModerate retention, improved separation
9:1LowHigh retention, often good separation
19:1Very LowVery high retention, may provide baseline separation

Recommendation: Start with a low-polarity system like 19:1 Hexane:EtOAc and gradually increase the polarity if the product does not elute.

Problem 3: The deprotection reaction is messy, leading to multiple byproducts and purification difficulties.

Acid-catalyzed deprotection, while common, can sometimes lead to side reactions if the substrate is sensitive or the conditions are not carefully controlled.[1][6]

Causality and Solution

Strong acids can cause undesired reactions on other functional groups or lead to charring. The byproduct of deprotection, 5-hydroxypentanal, can also be reactive.[4] Using milder, buffered acidic conditions or non-acidic deprotection methods can provide a much cleaner reaction profile, simplifying the final purification.

Mechanism: Acid-Catalyzed THP Deprotection

G cluster_0 A R-O-THP (Protected Alcohol) B Protonation of Acetal Oxygen A->B H+ C Oxocarbenium Ion Intermediate B->C Loss of R-OH D Nucleophilic Attack (H2O or Alcohol) C->D +H2O E R-OH + 5-Hydroxypentanal (Deprotected Products) D->E -H+

Caption: Key steps in the acid-catalyzed deprotection of a THP-ether.

Protocol 2: Mild Deprotection using PPTS

Pyridinium p-toluenesulfonate (PPTS) is a mildly acidic catalyst that often gives cleaner deprotection reactions.[5][7]

  • Reaction Setup: Dissolve the THP-ether (1 equivalent) in an alcohol solvent like ethanol (EtOH).

  • Add Catalyst: Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents).

  • Heat: Gently warm the reaction mixture (e.g., to 50-60 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the PPTS, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. The resulting crude alcohol is often much cleaner and requires minimal, if any, column chromatography.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Alonso, J., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP). [Link]

  • Jin, T. S., et al. (2003). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. [Link]

  • Royal Society of Chemistry. (n.d.). Advances Journal. [Link]

  • Biswas, T. (2020). 3,4-dihydro-2H-pyran (DHP) preparation and protection of alcohol protection: complete mechanism. [Link]

  • Melman, A., et al. (2002). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]

Sources

Navigating the Labyrinth: A Guide to Selective THP Ether Cleavage in the Presence of Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: Welcome to our technical support center. The tetrahydropyranyl (THP) ether is a workhorse protecting group for alcohols in organic synthesis, lauded for its ease of installation and general stability. However, its removal, typically under acidic conditions, can present a significant challenge when your molecule is adorned with other acid-labile functionalities. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for troubleshooting and successfully deprotecting THP ethers while preserving the integrity of your complex molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries and concerns that arise during the cleavage of THP ethers in sensitive substrates.

Q1: Why is my standard acidic deprotection protocol (e.g., HCl in methanol) cleaving other functional groups in my molecule?

Your standard protocol is likely too harsh. The mechanism of acid-catalyzed THP ether deprotection involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the desired alcohol.[1][2] Strong acids like HCl create a highly acidic environment that can readily protonate and trigger the degradation of other acid-sensitive groups, such as tert-butyldimethylsilyl (TBS) ethers, acetals, or ketals. The key is to select a method that is acidic enough to cleave the THP ether but mild enough to leave other groups intact.

Q2: What are some milder acidic conditions I can try for selective THP deprotection?

Several milder acidic catalysts can be employed. A common and effective choice is pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol.[3] PPTS provides a controlled source of protons, maintaining a pH that is often sufficient for THP ether cleavage without affecting many other acid-sensitive groups. Another widely used method involves a mixture of acetic acid, tetrahydrofuran (THF), and water.[4] The buffered nature of this system provides a gentle acidic environment suitable for many sensitive substrates.

Q3: Are there any non-acidic methods for THP ether cleavage?

Yes, and these are often the methods of choice for highly sensitive molecules. One notable method involves the use of lithium chloride (LiCl) in a mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures (e.g., 90 °C).[3][5][6] This protocol operates under neutral conditions and has been shown to be effective in the presence of sensitive functionalities like methylenedioxy ethers, methoxymethyl (MOM) ethers, and benzyl ethers.[3] Another approach utilizes lithium bromide (LiBr) in methanol under reflux, which also proceeds under neutral conditions.[7]

Q4: I'm observing incomplete deprotection. What are the likely causes and how can I address them?

Incomplete deprotection can stem from several factors:

  • Insufficient Catalyst: The catalytic cycle may not be turning over efficiently. A modest increase in the catalyst loading may be necessary.

  • Reaction Time: Some deprotection reactions, especially under milder conditions, may require longer reaction times for completion. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal time.

  • Steric Hindrance: If the THP-protected alcohol is sterically hindered, cleavage can be sluggish. In such cases, more forcing conditions (higher temperature or a stronger Lewis acid catalyst) might be required, but this must be balanced against the stability of other functional groups.

  • Solvent Choice: The solvent can play a crucial role. Protic solvents like methanol or ethanol can participate in the reaction and facilitate cleavage.

Q5: My reaction is complete, but I'm having trouble with the workup and purification.

The byproduct of THP deprotection is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[1] This can sometimes complicate purification. A standard aqueous workup followed by extraction is usually sufficient to remove this and other water-soluble reagents. If purification by column chromatography is challenging due to co-elution, consider derivatizing the product or the byproduct to alter their polarity.

Troubleshooting Guide: Scenarios from the Field

This section provides a more in-depth look at specific experimental problems and offers step-by-step guidance to resolve them.

Problem Potential Cause Troubleshooting Steps
Complete degradation of starting material. The chosen acidic conditions are far too strong for the substrate.1. Immediately switch to a much milder deprotection method. 2. Consider non-acidic alternatives like LiCl in DMSO/water.[3][5][6] 3. If a mild acid is necessary, start with PPTS in ethanol at room temperature.[3]
Selective cleavage of a silyl ether (e.g., TBS) instead of the THP ether. Silyl ethers can also be acid-labile. The relative rates of cleavage depend on the specific acidic conditions and the steric environment of both protecting groups.1. Employ buffered systems like acetic acid/THF/water to fine-tune the acidity.[4] 2. Explore enzymatic deprotection methods if orthogonality is critical. 3. Consider using a Lewis acid catalyst that shows selectivity for the THP ether.
Unexplained deprotection during a seemingly unrelated reaction step, like a Pd/C hydrogenation. Commercial palladium on carbon (Pd/C) catalysts can contain residual palladium chloride (PdCl2), which can generate HCl in the presence of a protic solvent like ethanol, leading to inadvertent THP ether cleavage.[8]1. Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to neutralize any in situ generated acid.[8] 2. Use an aprotic solvent for the hydrogenation if the substrate is soluble. 3. Consider using a different batch or supplier of Pd/C.
Formation of diastereomers upon THP protection, leading to complex NMR spectra and difficult purification. The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral.[6]1. While this is a complication of the protection step, it's important to be aware of during deprotection as you will obtain a single product from the diastereomeric mixture. 2. Use analytical techniques like chiral HPLC to monitor the reaction if necessary.

Decision-Making Workflow for THP Deprotection

Choosing the right deprotection strategy is crucial for success. The following flowchart provides a logical progression for selecting an appropriate method based on the nature of your substrate.

G start Start: THP-protected alcohol with acid-sensitive groups is_highly_sensitive Is the substrate highly sensitive to acid? (e.g., contains other acetals, ketals, or very labile silyl ethers) start->is_highly_sensitive non_acidic Use non-acidic methods: - LiCl in DMSO/H2O, 90 °C - LiBr in refluxing MeOH is_highly_sensitive->non_acidic Yes mild_acidic Use mild acidic conditions: - PPTS in EtOH, rt - AcOH/THF/H2O, 45 °C is_highly_sensitive->mild_acidic No monitor Monitor reaction closely by TLC/LC-MS non_acidic->monitor is_sterically_hindered Is the THP ether sterically hindered? mild_acidic->is_sterically_hindered lewis_acid Consider mild Lewis acids: - Bismuth triflate (Bi(OTf)3) - Cerium(IV) sulfate is_sterically_hindered->lewis_acid Yes is_sterically_hindered->monitor No lewis_acid->monitor end Successful Deprotection monitor->end

Caption: Decision workflow for THP ether deprotection.

Experimental Protocols

Here are detailed, step-by-step methodologies for key deprotection experiments.

Protocol 1: Mild Acidic Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

  • Dissolve the THP-protected substrate in ethanol (EtOH) to a concentration of approximately 0.1 M.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 to 0.3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Non-Acidic Deprotection using Lithium Chloride (LiCl) [3][5]

  • Dissolve the THP-protected substrate in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v).

  • Add an excess of lithium chloride (LiCl) (e.g., 5-10 equivalents) to the solution.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, allow the reaction to cool to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with water and then brine to remove DMSO and LiCl.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Concluding Remarks

The selective cleavage of a THP ether in the presence of acid-sensitive groups is a common yet intricate challenge in modern organic synthesis. A thorough understanding of the reaction mechanism and the lability of all functional groups present in the substrate is paramount. By systematically evaluating the options, from mild acidic conditions to entirely non-acidic protocols, and by carefully monitoring the reaction, researchers can confidently navigate this deprotection step and advance their synthetic campaigns. This guide provides a foundation of knowledge and practical strategies to troubleshoot and overcome the hurdles associated with this critical transformation.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Reddy, K. R., et al. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.* This is a duplicate of reference 1, but the search result points to the same paper.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Ma, S., & Li, L. (2003). A Mild and Efficient Method for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols Under Neutral Conditions. Synthetic Communications, 33(11), 1849-1855. [Link]

  • Chemistry - simple and short. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Subirós-Funosas, R., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 296-308. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Kaisalo, L. H., & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

Sources

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to Alcohol Protecting Group Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

For the synthetic chemist, the strategic masking and unmasking of functional groups is a cornerstone of elegant and efficient molecular construction. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is often a primary candidate for protection due to its acidic proton and nucleophilic character.[1][2] However, the success of a multi-step synthesis often hinges on the judicious choice of a protecting group that will withstand a gauntlet of reaction conditions, only to be cleaved selectively when desired.

This guide provides an in-depth comparison of the relative stability of common alcohol protecting groups—silyl ethers, acetals, and ethers—under acidic conditions. Moving beyond a simple catalog of reagents, we will explore the mechanistic underpinnings of their stability, present comparative data, and offer a practical protocol for evaluating this critical parameter in your own laboratory.

The Pillars of Stability: Sterics and Electronics

The susceptibility of a protecting group to acidic cleavage is not an arbitrary property; it is governed by fundamental principles of physical organic chemistry. Two primary factors dictate stability:

  • Steric Hindrance: Bulky substituents around the core linkage (e.g., the Si-O bond in silyl ethers) physically obstruct the approach of an acid or nucleophile, slowing the rate of cleavage.

  • Electronic Effects & Cation Stability: The rate of cleavage can be dramatically influenced by the stability of cationic intermediates formed during the reaction. Electron-donating groups that stabilize an adjacent carbocation will facilitate cleavage.

Understanding these principles transforms the selection process from guesswork into a predictive science.

A Class-by-Class Analysis of Acidic Stability

Silyl Ethers: A Tale of Steric Bulk

Silyl ethers are perhaps the most widely used alcohol protecting groups, prized for their ease of installation and versatile cleavage methods.[1][2] Under acidic conditions, their stability is almost entirely a function of the steric bulk of the alkyl groups on the silicon atom.[3] The greater the steric hindrance, the more stable the silyl ether.[3]

The generally accepted order of stability to acid is: TMS < TES < TBDMS < TIPS < TBDPS

  • Trimethylsilyl (TMS): Extremely labile and often does not survive aqueous work-ups or chromatography.[4] Its use is primarily for in-situ protection or when very mild cleavage is required.

  • Triethylsilyl (TES): Marginally more stable than TMS but still considered highly labile.

  • tert-Butyldimethylsilyl (TBDMS or TBS): A workhorse in organic synthesis, offering a good balance of stability and ease of removal. It is stable to a wide range of non-acidic conditions but can be cleaved with mild acids like acetic acid (AcOH), p-toluenesulfonic acid (p-TsOH), or pyridinium p-toluenesulfonate (PPTS).

  • Triisopropylsilyl (TIPS): The three bulky isopropyl groups provide significantly enhanced steric shielding.[3] TIPS ethers are substantially more stable to acid than TBDMS ethers, often requiring stronger conditions for removal.[3]

  • tert-Butyldiphenylsilyl (TBDPS): Generally the most robust of the common silyl ethers under acidic conditions due to its significant steric bulk.[5] It can withstand conditions that would readily cleave TBDMS or even TIPS ethers.[5]

The mechanism of acidic cleavage involves initial protonation of the ether oxygen, making it a better leaving group.[3][6][7] This is followed by nucleophilic attack on the silicon atom, often by water or the conjugate base of the acid.[3]

Caption: Workflow for selective deprotection experiment.

Methodology:

  • Synthesis of the Doubly Protected Substrate:

    • Dissolve 1,3-propanediol (1.0 eq) in anhydrous DMF.

    • Add imidazole (1.1 eq) and cool the mixture to 0 °C.

    • Add a solution of TBDMS-Cl (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows consumption of the starting material and formation of the mono-protected product.

    • Work up the reaction to isolate the mono-TBDMS protected diol.

    • Dissolve the isolated alcohol in anhydrous CH₂Cl₂ and cool to 0 °C.

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by slow addition of Methoxymethyl chloride (MOM-Cl, 1.2 eq).

    • Stir at room temperature for 2-4 hours. Monitor by TLC.

    • Upon completion, perform an aqueous workup and purify by column chromatography to obtain the target substrate, MOMO-(CH₂)₃-OTBDMS.

  • Selective Deprotection:

    • Dissolve the purified substrate (1.0 eq) in methanol (MeOH).

    • Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC), visualizing with a suitable stain (e.g., p-anisaldehyde). Look for the disappearance of the starting material spot and the appearance of a new, more polar product spot corresponding to HO-(CH₂)₃-OTBDMS.

    • Once the reaction is complete (typically 2-4 hours), quench with a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.

  • Analysis:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. The absence of the characteristic MOM signals (~4.6 ppm for O-CH₂-O and ~3.4 ppm for O-CH₃) and the retention of the TBDMS signals (~0.9 ppm for t-butyl and ~0.1 ppm for Si-Me₂) will confirm the selective deprotection.

Expected Outcome & Causality:

The pyridinium p-toluenesulfonate provides a mildly acidic environment sufficient to catalyze the hydrolysis of the acetal-type MOM group via the stabilized oxocarbenium ion intermediate. The Si-O bond of the TBDMS ether, which lacks such a stabilized intermediate pathway and is sterically shielded, remains intact under these conditions. This experiment provides a self-validating system: successful isolation of the mono-TBDMS protected alcohol is direct proof of the differential stability of the two protecting groups.

Conclusion

The selection of an alcohol protecting group is a critical strategic decision in chemical synthesis. A thorough understanding of the interplay between steric hindrance and electronic effects allows the researcher to move beyond rote memorization of cleavage reagents to a rational design of protection strategies. Silyl ethers offer a stability continuum primarily dictated by steric bulk, while acetals provide a gateway for exceptionally mild deprotection. Benzyl-type ethers, in contrast, allow for stability tuning based on the electronic nature of the aromatic ring. By leveraging this knowledge and employing comparative experiments, chemists can navigate the complexities of multi-step synthesis with greater precision and success.

References

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Guelph. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • O’Brien, A. G., & Marzabadi, C. H. (2009). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 50(46), 6349-6351. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alcohol Protection: A Cost-Benefit Analysis of 3,4-Dihydro-2H-pyran in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and fine chemical production, the judicious selection of a protecting group is a critical decision that profoundly impacts process efficiency, scalability, and overall cost. A protecting group must be introduced in high yield, remain inert during subsequent transformations, and be removed under conditions that leave the rest of the molecule unscathed.[1] Among the arsenal of choices for the ubiquitous hydroxyl group, the tetrahydropyranyl (THP) ether, formed from 3,4-Dihydro-2H-pyran (DHP), represents a classic and cost-effective option.

This guide provides an in-depth cost-benefit analysis of employing DHP in large-scale synthesis, objectively comparing it to prevalent alternatives like silyl and benzyl ethers. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers and process chemists to make informed, strategic decisions.

The THP Ether: A Scalable Workhorse

The protection of an alcohol as a THP ether is an acid-catalyzed addition of the alcohol to the double bond of 3,4-Dihydro-2H-pyran (DHP).[2] This reaction forms an acetal that is stable under a wide array of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[2][3][4]

Mechanism of THP Protection and Deprotection

The process is initiated by the protonation of DHP, creating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon, followed by deprotonation to yield the THP ether and regenerate the acid catalyst.[2]

THP_Protection_Mechanism cluster_reactants Reactants cluster_product Product ROH R-OH intermediate_complex Protonated Adduct DHP DHP (3,4-Dihydro-2H-pyran) activated_DHP Resonance-Stabilized Oxocarbenium Ion DHP->activated_DHP + H_plus H⁺ (cat.) H_plus->activated_DHP + activated_DHP->intermediate_complex + R-OH THP_ether R-OTHP (THP Ether) intermediate_complex->THP_ether - H⁺

Caption: Acid-catalyzed formation of a THP ether.

Deprotection is essentially the reverse process: an acid-catalyzed hydrolysis or alcoholysis that cleaves the acetal linkage to regenerate the alcohol.[2][5]

Core Cost-Benefit Analysis: DHP vs. Alternatives

The selection of a protecting group is a balancing act between raw material cost, process complexity, and compatibility with the overall synthetic route.

Parameter3,4-Dihydro-2H-pyran (THP Ether)tert-Butyldimethylsilyl (TBS Ether)Benzyl (Bn Ether)
Protection Reagents DHP, cat. acid (PPTS, p-TsOH)[2][5]TBS-Cl, Imidazole[5]BnBr or BnCl, NaH or Ag₂O[5][6]
Indicative Cost Very LowModerateModerate to High
Protection Yield Typically >95%Typically >95%Typically >90%
Deprotection Method Mild Acid (e.g., AcOH, PPTS)[2][5]Fluoride source (TBAF) or Acid[7]Catalytic Hydrogenation (H₂, Pd/C)[4][8]
Key Stability Basic, organometallic, reductive, oxidative conditions[2][4]Basic, organometallic, oxidative conditionsAcidic, basic, many redox reagents[4][9]
Primary Drawback Forms diastereomers with chiral alcohols; Acid labile.[5][10]Moderate cost; Cleaved by fluoride.Deprotection requires specialized equipment (hydrogenator); not compatible with reducible groups (alkenes, etc.).[4]
Large-Scale Viability Excellent. Low cost and simple procedure are major advantages. Diastereomer issue requires careful consideration during process development.Very Good. Widely used for its clean deprotection, though reagent cost is higher. No new stereocenter is a key benefit.Good. Extremely robust, but capital cost for hydrogenation equipment and safety concerns (H₂, NaH) must be managed.
In-Depth Causality and Field Insights
  • Economic Viability: For large-scale campaigns where cost of goods is a primary driver, DHP is often the front-runner. Its low unit price and the use of only catalytic amounts of inexpensive acid make it economically attractive.

  • Stereochemical Complexity: The most significant scientific drawback of DHP is the creation of a new chiral center upon reaction with an alcohol.[5][10] For a chiral alcohol, this results in a mixture of diastereomers. While this doesn't affect the chemistry of subsequent steps, it complicates analysis (NMR, HPLC) and can impact the physical properties (e.g., crystallinity) of intermediates. In a regulated GMP (Good Manufacturing Practice) environment, this analytical complexity adds significant overhead. Silyl and benzyl ethers do not suffer from this issue.

  • Orthogonal Strategy: The ability to deprotect different groups under mutually exclusive conditions (an "orthogonal" strategy) is crucial in complex synthesis.[1] A classic pairing is a TBS ether (removed by fluoride) and a THP ether (removed by acid). A benzyl ether (removed by hydrogenation) offers yet another orthogonal axis. The choice depends on the planned synthetic route.

PG_Decision_Tree start Start: Need to Protect an Alcohol q1 Is the substrate acid-sensitive? start->q1 q2 Are chiral centers and diastereomers a concern? q1->q2 No use_silyl Consider Silyl (TBS) q1->use_silyl Yes use_benzyl Consider Benzyl (Bn) q1->use_benzyl Yes q4 Is cost the primary driver? q2->q4 No q2->use_silyl Yes q3 Are reducible groups (e.g., C=C) present? q3->use_silyl Yes q3->use_benzyl No q4->q3 No use_thp Consider THP q4->use_thp Yes

Caption: Decision workflow for selecting an alcohol protecting group.

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, we present validated, scalable protocols for the protection and deprotection of a generic primary alcohol (e.g., 1-octanol) using both THP and TBS strategies.

Workflow 1: THP Protection and Deprotection

THP_Workflow start R-OH + DHP + cat. PPTS in DCM reaction Stir at RT, 2-4h Monitor by TLC start->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup purify Distillation or Chromatography workup->purify product1 R-OTHP purify->product1 deprotect_start R-OTHP in AcOH/THF/H₂O product1->deprotect_start Subsequent Chemistry deprotect_reaction Stir at 45°C, 4-8h Monitor by TLC deprotect_start->deprotect_reaction deprotect_workup Aqueous Workup (Base quench) deprotect_reaction->deprotect_workup deprotect_purify Purification deprotect_workup->deprotect_purify product2 R-OH deprotect_purify->product2

Caption: Experimental workflow for THP protection and deprotection.

A. THP Protection of 1-Octanol

  • Rationale: Pyridinium p-toluenesulfonate (PPTS) is chosen as the catalyst. It is a milder acid than p-TsOH, reducing the risk of DHP polymerization, a common side reaction that complicates purification on a large scale.[2][7][11] Dichloromethane (DCM) is a suitable solvent due to its inertness and ease of removal.

  • Procedure:

    • To a solution of 1-octanol (1.0 eq) in DCM (2 M) at room temperature, add 3,4-dihydro-2H-pyran (1.2 eq).

    • Add PPTS (0.02 eq) in one portion.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can often be used directly or purified by vacuum distillation for high-purity requirements. Typical yields are >95%.

B. THP Deprotection

  • Rationale: The classic acetic acid/THF/water system provides mild acidic conditions sufficient for acetal hydrolysis without affecting more robust functional groups.[5] The temperature is slightly elevated to ensure a reasonable reaction rate.

  • Procedure:

    • Dissolve the THP-protected octanol (1.0 eq) in a 4:2:1 mixture of acetic acid:THF:water.

    • Heat the solution to 45°C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or a dilute base like 1M NaOH.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

    • Purify as necessary. Typical yields are >90%.

Workflow 2: Comparative TBS Protection and Deprotection

A. TBS Protection of 1-Octanol

  • Rationale: Imidazole is used as a mild base to neutralize the HCl generated during the reaction. It also acts as a catalyst. This is a standard, high-yielding protocol.[5]

  • Procedure:

    • Dissolve 1-octanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

    • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) portion-wise, maintaining the temperature below 30°C.

    • Stir at room temperature until TLC indicates complete consumption of the starting material.

    • Pour the reaction mixture into water and extract with diethyl ether or heptane.

    • Wash the combined organic layers with water and brine, dry, and concentrate to afford the TBS ether, which is often pure enough for the next step.

B. TBS Deprotection

  • Rationale: Tetrabutylammonium fluoride (TBAF) is the standard reagent for cleaving silyl ethers due to the exceptionally high strength of the Si-F bond.[7]

  • Procedure:

    • Dissolve the TBS-protected octanol (1.0 eq) in THF.

    • Add a 1.0 M solution of TBAF in THF (1.1 eq).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water, extract the product, wash, dry, and concentrate as described previously.

Conclusion and Recommendations

The choice between 3,4-Dihydro-2H-pyran and its alternatives is not a matter of one being universally superior, but rather a strategic decision based on the specific constraints of a synthetic campaign.

  • Choose DHP (THP ethers) when:

    • Cost is the most critical factor.

    • The alcohol is not chiral, or the resulting diastereomers are acceptable for the process.

    • The downstream chemistry is tolerant of mild acidic deprotection and intolerant of fluoride or hydrogenation.

  • Choose Silyl Ethers (like TBS) when:

    • The alcohol is chiral and diastereomer formation must be avoided.

    • An orthogonal deprotection strategy using fluoride is required.

    • Mild, non-acidic deprotection is essential for a sensitive substrate.

  • Choose Benzyl Ethers when:

    • Maximum stability to both acidic and basic conditions is required.

    • The molecule lacks functional groups susceptible to hydrogenolysis.

    • The infrastructure for large-scale hydrogenation is available.

By carefully weighing the economic, chemical, and process-related factors outlined in this guide, researchers and drug development professionals can optimize their synthetic routes, ensuring efficiency, scalability, and robustness from the lab bench to the manufacturing plant.

References

  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • El-Faham, A., & Albericio, F. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
  • Organic Chemistry Portal. Protective Groups.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • ResearchGate. (2025, August 6). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst.
  • Alcohol Protecting Groups.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • BenchChem. A Comparative Analysis of Acetal-Based Protecting Groups for Alcohols.

Sources

A Comparative Guide to Lewis Acid Catalysts for THP Etherification: Efficacy, Selectivity, and Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multistep organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands out for its low cost, ease of introduction, and general stability towards a wide range of non-acidic reagents.[1] The formation of THP ethers is most commonly achieved through the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). While Brønsted acids have historically been employed, the use of Lewis acid catalysts has gained significant traction due to their often milder reaction conditions, higher selectivity, and improved compatibility with sensitive substrates.

This guide provides an in-depth comparison of the efficacy of various Lewis acid catalysts for the tetrahydropyranylation of alcohols. We will delve into the nuances of catalyst selection, explore the underlying mechanistic principles, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Central Role of the Lewis Acid: Mechanism of THP Etherification

The tetrahydropyranylation of an alcohol is fundamentally an acid-catalyzed addition reaction. The Lewis acid (LA) plays a pivotal role in activating the dihydropyran ring, rendering it susceptible to nucleophilic attack by the alcohol.

THP Etherification Mechanism cluster_activation Activation of Dihydropyran DHP 3,4-Dihydro-2H-pyran (DHP) Activated_Complex Activated DHP-LA Complex DHP->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium Alcohol Alcohol (R-OH) Protonated_Ether Protonated THP Ether Alcohol->Protonated_Ether Nucleophilic Attack Oxocarbenium->Protonated_Ether Protonated_Ether_Deprot Protonated THP Ether THP_Ether THP Ether Regenerated_LA Regenerated LA Protonated_Ether_Deprot->THP_Ether Deprotonation Protonated_Ether_Deprot->Regenerated_LA

Figure 1: General mechanism of Lewis acid-catalyzed THP etherification.

As illustrated in Figure 1, the Lewis acid coordinates to the oxygen atom of DHP, which polarizes the double bond and facilitates the formation of a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic species is then readily attacked by the hydroxyl group of the alcohol. Subsequent deprotonation of the resulting oxonium ion yields the desired THP ether and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles. The choice of Lewis acid can significantly influence the rate of this reaction and its selectivity towards different types of alcohols.

A Comparative Analysis of Lewis Acid Catalysts

A wide array of Lewis acids have been successfully employed for the tetrahydropyranylation of alcohols. Their efficacy is often dictated by factors such as their intrinsic acidity, steric bulk, and compatibility with the reaction solvent. Below, we compare the performance of several representative Lewis acid catalysts.

CatalystSubstrateCatalyst Loading (mol%)SolventTimeYield (%)Reference
Bi(OTf)₃ 1-Octanol0.1Neat10 min98[2]
2-Octanol0.1Neat20 min95[2]
tert-Butanol0.1Neat30 min92[2]
Phenol0.1Neat15 min96[2]
Sc(OTf)₃ Benzyl alcohol0.1CH₂Cl₂30 min95[3]
InCl₃ Benzyl alcohol10CH₃CN (reflux)1.5 h92[4]
Fe(ClO₄)₃ Benzyl alcohol0.5Neat5 min98[5]
PdCl₂(MeCN)₂ Benzyl alcohol1THF30 min95[6]
NH₄HSO₄@SiO₂ 2-Phenylethanol0.3CPME4 h>95 (conversion)[7]
Amberlyst-15 2-Phenylethanol3 (mol% of 1a)2-MeTHF4 h>95 (conversion)[7]
Montmorillonite K10 2-Phenylethanol3 wt%CPME or 2-MeTHF4 h>95 (conversion)[7]

Table 1: Comparative Efficacy of Various Lewis Acid Catalysts for THP Etherification.

Metal Triflates: A Class of Highly Efficient Catalysts

Metal triflates, particularly those of bismuth(III) and scandium(III), have emerged as exceptionally potent catalysts for THP etherification.

  • Bismuth(III) Triflate (Bi(OTf)₃): As evidenced in Table 1, Bi(OTf)₃ is a remarkably efficient catalyst, requiring very low catalyst loading (0.1 mol%) and affording excellent yields in short reaction times under solvent-free conditions.[2] Its tolerance to air and moisture further enhances its practical utility. The high Lewis acidity of the Bi(III) center, coupled with the electron-withdrawing nature of the triflate anions, renders it a powerful activator of DHP.

  • Scandium(III) Triflate (Sc(OTf)₃): Scandium triflate is another highly effective catalyst that can be used in very low concentrations.[3] It is particularly useful for reactions that may be sensitive to stronger Lewis acids, offering a balance of high reactivity and good functional group tolerance.

Metal Halides: Cost-Effective and Readily Available Options

Metal halides such as indium(III) chloride and bismuth(III) chloride are also effective catalysts for THP etherification.

  • Indium(III) Chloride (InCl₃): InCl₃ is a readily available and relatively inexpensive Lewis acid that can catalyze the tetrahydropyranylation of alcohols, although it may require higher catalyst loading and elevated temperatures compared to the more reactive metal triflates.[4]

Heterogeneous Catalysts: Advantages in Work-up and Recyclability

The use of solid-supported Lewis acids offers significant advantages in terms of simplified product purification and catalyst recycling.

  • Ammonium Bisulfate on Silica (NH₄HSO₄@SiO₂): This easily prepared and inexpensive heterogeneous catalyst efficiently promotes the tetrahydropyranylation of a variety of alcohols and phenols under mild conditions.[7] A key advantage is its simple removal by filtration and its potential for recycling without significant loss of activity.

  • Amberlyst-15 and Montmorillonite K10: These commercially available acidic resins and clays also serve as effective heterogeneous catalysts for THP etherification, offering similar benefits of easy separation and reusability.[7]

Chemoselectivity: The Art of Selective Protection

In molecules containing multiple hydroxyl groups of differing reactivity, the ability to selectively protect one over the others is of paramount importance. The choice of Lewis acid catalyst and reaction conditions can play a crucial role in achieving high chemoselectivity.

Generally, the order of reactivity for alcohols towards THP etherification is primary > secondary > tertiary, primarily due to steric hindrance. Milder Lewis acids and lower reaction temperatures tend to favor the protection of the more accessible primary alcohols. For instance, PdCl₂(MeCN)₂ has been reported to selectively protect primary alcohols in the presence of secondary and tertiary alcohols, as well as phenols.[6]

Experimental Protocols

To provide a practical context, we present detailed experimental protocols for the THP etherification of a primary alcohol using both a homogeneous and a heterogeneous Lewis acid catalyst.

Experimental_Workflow cluster_protocol1 Protocol 1: Homogeneous Catalysis with Bi(OTf)₃ cluster_protocol2 Protocol 2: Heterogeneous Catalysis with NH₄HSO₄@SiO₂ P1_Start Start P1_Step1 To a stirred solution of the alcohol (1.0 mmol) in a flame-dried flask under N₂, add 3,4-dihydro-2H-pyran (1.2 mmol). P1_Start->P1_Step1 P1_Step2 Add Bi(OTf)₃ (0.001 mmol, 0.1 mol%). P1_Step1->P1_Step2 P1_Step3 Stir the reaction mixture at room temperature. P1_Step2->P1_Step3 P1_Step4 Monitor the reaction progress by TLC. P1_Step3->P1_Step4 P1_Step5 Upon completion, dilute with Et₂O and filter through a short pad of basic alumina. P1_Step4->P1_Step5 P1_Step6 Concentrate the filtrate in vacuo to afford the pure THP ether. P1_Step5->P1_Step6 P1_End End P1_Step6->P1_End P2_Start Start P2_Step1 To a mixture of the alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (1.1 mmol) in an appropriate solvent (e.g., CPME), add NH₄HSO₄@SiO₂ (0.003 mmol, 0.3 mol%). P2_Start->P2_Step1 P2_Step2 Stir the reaction mixture at room temperature. P2_Step1->P2_Step2 P2_Step3 Monitor the reaction progress by TLC. P2_Step2->P2_Step3 P2_Step4 Upon completion, filter the reaction mixture to remove the catalyst. P2_Step3->P2_Step4 P2_Step5 Wash the catalyst with the solvent and combine the filtrates. P2_Step4->P2_Step5 P2_Step6 Concentrate the combined filtrates in vacuo to obtain the THP ether. P2_Step5->P2_Step6 P2_End End P2_Step6->P2_End

Figure 2: Experimental workflows for homogeneous and heterogeneous Lewis acid-catalyzed THP etherification.
Protocol 1: Tetrahydropyranylation of 1-Octanol using Bismuth(III) Triflate

To a stirred solution of 1-octanol (1.0 mmol) in a flame-dried round-bottom flask under a nitrogen atmosphere is added 3,4-dihydro-2H-pyran (1.2 mmol). Bismuth(III) triflate (0.001 mmol, 0.1 mol%) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically within 10 minutes), the reaction mixture is diluted with diethyl ether and passed through a short pad of basic alumina. The filtrate is concentrated under reduced pressure to yield the pure 1-(tetrahydropyran-2-yloxy)octane.[2]

Protocol 2: Tetrahydropyranylation of 2-Phenylethanol using NH₄HSO₄@SiO₂

In a round-bottom flask, 2-phenylethanol (1.0 mmol) and 3,4-dihydro-2H-pyran (1.1 mmol) are dissolved in cyclopentyl methyl ether (CPME). To this solution, NH₄HSO₄@SiO₂ (0.003 mmol, 0.3 mol%) is added. The resulting suspension is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC. After the reaction is complete, the catalyst is removed by filtration and washed with CPME. The combined filtrates are concentrated under reduced pressure to give the corresponding THP ether.[7] The recovered catalyst can be dried and reused for subsequent reactions.

Conclusion

The selection of a Lewis acid catalyst for THP etherification is a critical decision that can significantly impact the efficiency, selectivity, and practicality of this important protection strategy. Metal triflates such as Bi(OTf)₃ and Sc(OTf)₃ offer exceptional reactivity, allowing for rapid conversions with low catalyst loadings under mild conditions. For applications where catalyst removal and recycling are paramount, heterogeneous catalysts like NH₄HSO₄@SiO₂ and commercially available acidic resins provide a robust and environmentally friendly alternative. By understanding the underlying mechanistic principles and considering the specific requirements of the synthetic target, researchers can confidently choose the optimal Lewis acid catalyst to facilitate their synthetic endeavors.

References

[5] G. Maiti, S. C. Roy, J. Org. Chem., 1996 , 61, 6038-6039. [6] A. T. Khan, T. Parvin, L. H. Choudhury, Synthesis, 2006 , 2497-2502. [7] F. G. Gelalcha, Beilstein J. Org. Chem., 2013 , 9, 1426-1435. [4] B. Akhlaghinia, E. Roohi, Turk. J. Chem., 2007 , 31, 83-90. [1] P. J. Kocienski, Protecting Groups, 3rd ed., Georg Thieme Verlag, Stuttgart, 2004 . [2] J. R. Stephens, P. L. Butler, C. H. Clow, M. C. Oswald, R. C. Smith, R. S. Mohan, Eur. J. Org. Chem., 2003 , 3827-3831. [3] J. S. Yadav, B. V. S. Reddy, A. V. Narsaiah, A. K. Basak, J. Mol. Catal. A: Chem., 2006 , 258, 361-365.

Sources

A Comparative Guide to the Reactivity of 3,4-Dihydro-2H-pyran and Other Vinyl Ethers for Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selective protection and deprotection of hydroxyl groups is a cornerstone of successful multi-step organic synthesis. The choice of a protecting group can significantly impact reaction efficiency, yield, and the overall feasibility of a synthetic route. Among the myriad of options, vinyl ethers stand out for their utility in forming acid-labile acetal protecting groups. This guide provides an in-depth comparison of the reactivity of 3,4-Dihydro-2H-pyran (DHP) with other common vinyl ethers, offering experimental insights and data to inform your selection process.

Introduction: The Role of Vinyl Ethers in Hydroxyl Protection

Vinyl ethers are versatile reagents for the protection of alcohols due to their ability to react under mild acidic conditions to form acetals. These acetal protecting groups are robust under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, making them invaluable in complex synthetic pathways[1][2]. The ease of their removal under mild acidic conditions further enhances their utility[3][4][5].

3,4-Dihydro-2H-pyran (DHP) is arguably the most widely recognized vinyl ether for this purpose, yielding the tetrahydropyranyl (THP) ether[3][4]. However, a range of other vinyl ethers, such as ethyl vinyl ether and butyl vinyl ether, also serve as effective protecting group precursors. Understanding the nuances of their reactivity is crucial for optimizing synthetic strategies.

Mechanistic Overview: Acid-Catalyzed Acetal Formation

The protection of an alcohol with a vinyl ether is an acid-catalyzed electrophilic addition to the alkene. The mechanism, illustrated below for DHP, involves the protonation of the vinyl ether to generate a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol. Subsequent deprotonation yields the stable acetal.

Caption: Acid-catalyzed formation of a THP ether from DHP and an alcohol.

The reactivity of the vinyl ether is primarily governed by the stability of the intermediate oxocarbenium ion and steric hindrance around the double bond.

Comparative Reactivity Analysis

The choice between DHP and other vinyl ethers often hinges on factors such as reaction rate, the stability of the resulting acetal, and practical considerations like the boiling point of the reagent.

3,4-Dihydro-2H-pyran (DHP)

DHP is a cyclic vinyl ether that forms a six-membered ring acetal (THP ether). The cyclic nature of DHP pre-organizes the molecule for the reaction, and the resulting THP ether is conformationally well-defined, albeit with the introduction of a new stereocenter which can lead to diastereomeric mixtures if the alcohol is chiral[3].

Acyclic Vinyl Ethers: Ethyl Vinyl Ether and Butyl Vinyl Ether

Acyclic vinyl ethers, such as ethyl vinyl ether (EVE) and butyl vinyl ether (BVE), offer simpler alternatives. They react via the same general mechanism to form ethoxyethyl (EE) and butoxyethyl ethers, respectively.

Electronic Effects: The electron-donating alkyl groups on the ether oxygen in EVE and BVE stabilize the intermediate oxocarbenium ion, influencing their reactivity. The reactivity of vinyl ethers is also influenced by the substitution pattern on the double bond. For instance, propenyl ethers (β-methyl vinyl ethers) with linear alkyl groups can exhibit higher reactivity than their vinyl ether counterparts[6].

Steric Effects: The steric bulk of the alcohol and the vinyl ether can significantly impact the rate of the protection reaction. While primary alcohols generally react readily with most vinyl ethers, secondary and tertiary alcohols can be more challenging, often requiring more forcing conditions or specific catalysts[4].

Quantitative Comparison of Reactivity

Table 1: Comparison of Reaction Conditions and Yields for Alcohol Protection

Vinyl EtherAlcohol TypeCatalystSolventTime (h)Yield (%)Reference
3,4-Dihydro-2H-pyran (DHP)Primary/Secondaryp-TsOHCH₂Cl₂0.5 - 4>90[General knowledge from multiple sources]
(2-Ethoxyethyl) vinyl etherPrimaryPPTSCH₂Cl₂12 - 24>95[1]
Ethyl vinyl etherD-GlucalPyr·TsOHCH₂Cl₂2079-95[1]
Butyl vinyl etherGeneralAcid catalystVariesVariesGood[General knowledge, specific data limited]

Note: The data in Table 1 is compiled from different sources and for different substrates and does not represent a direct head-to-head comparison under identical conditions.

Deprotection: A Comparative Look at Acetal Lability

The cleavage of these acetal protecting groups is the reverse of the protection reaction and is also acid-catalyzed. The rate of deprotection is a critical factor in the selection of a protecting group, as it dictates the conditions required for its removal and the potential for orthogonal deprotection strategies.

Generally, the lability of the acetal is influenced by the stability of the leaving group (the alcohol) and the stability of the resulting oxocarbenium ion.

Table 2: Comparison of Deprotection Conditions

Protecting GroupTypical Deprotection ReagentsRelative LabilityReference
Tetrahydropyranyl (THP)Aq. AcOH, HCl, p-TsOH in MeOHStandard[5]
Ethoxyethyl (EE)Aq. AcOH, HCl, TFAMore labile than THP[1]
Butoxyethyl (BE)Aq. AcOH, HCl, TFASimilar to EE[General knowledge]

The increased lability of acyclic acetals like EE ethers compared to the cyclic THP ether can be advantageous for sensitive substrates requiring milder deprotection conditions.

Experimental Protocols

To provide a practical framework for comparison, detailed protocols for the protection of a primary alcohol with DHP and (2-Ethoxyethyl) vinyl ether are provided below.

Protocol 1: Protection of a Primary Alcohol using 3,4-Dihydro-2H-pyran (DHP)

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add DHP.

  • Add PPTS to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

DHP_Protection_Workflow Start Primary Alcohol in CH₂Cl₂ Add_DHP Add DHP (1.2 equiv) Start->Add_DHP Add_PPTS Add PPTS (0.05 equiv) Add_DHP->Add_PPTS React Stir at RT (1-4h) Add_PPTS->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product THP-protected Alcohol Purify->Product

Caption: Workflow for the protection of a primary alcohol with DHP.

Protocol 2: Protection of a Primary Alcohol using (2-Ethoxyethyl) vinyl ether

Materials:

  • Primary alcohol (1.0 equiv)

  • (2-Ethoxyethyl) vinyl ether (6-8 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add (2-Ethoxyethyl) vinyl ether.

  • Add PPTS to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

EE_Protection_Workflow Start Primary Alcohol in CH₂Cl₂ Add_EVE Add (2-Ethoxyethyl) vinyl ether (6-8 equiv) Start->Add_EVE Add_PPTS Add PPTS (0.1 equiv) Add_EVE->Add_PPTS React Stir at RT (12-24h) Add_PPTS->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product EE-protected Alcohol Purify->Product

Caption: Workflow for the protection of a primary alcohol with (2-Ethoxyethyl) vinyl ether.

Conclusion and Recommendations

The choice between 3,4-Dihydro-2H-pyran and other vinyl ethers for hydroxyl protection is a nuanced decision that depends on the specific requirements of the synthetic route.

  • 3,4-Dihydro-2H-pyran (DHP) remains a robust and widely applicable choice, offering a good balance of reactivity and stability of the resulting THP ether. It is particularly well-suited for general-purpose protection where mild to moderate deprotection conditions are tolerable.

  • Acyclic vinyl ethers , such as ethyl vinyl ether, provide a valuable alternative, especially when milder deprotection conditions are required. The resulting EE ethers are generally more labile to acid than THP ethers, allowing for greater orthogonality in complex syntheses.

Ultimately, the optimal choice will be guided by the specific substrate, the desired reaction conditions for subsequent steps, and the required deprotection strategy. It is always recommended to perform small-scale test reactions to determine the most effective protecting group and conditions for a particular transformation.

References

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Chad's Prep. Alcohol Protecting Groups. [Link]

  • MDPI. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. [Link]

  • Chemistry LibreTexts. Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]

  • Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition. [Link]

  • ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition. [Link]

  • Chemistry Steps. Acetal Protecting Groups Explained. [Link]

  • YouTube. synthesis & cleavage of THP ethers. [Link]

  • Pearson. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • MDPI. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. [Link]

Sources

Safety Operating Guide

3,4-Dihydro-2H-pyran (DHP): Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

3,4-Dihydro-2H-pyran (DHP) presents a unique dual-hazard profile that distinguishes it from standard organic solvents. Unlike simple ethers (e.g., diethyl ether), DHP is a cyclic vinyl ether . This structural feature creates two distinct pathways for catastrophic failure during disposal:

  • Peroxide Formation: Like other ethers, it forms explosive peroxides upon exposure to air.

  • Runaway Polymerization: The alkene double bond renders DHP susceptible to rapid, exothermic polymerization if exposed to trace acids .

Critical Warning: Never dispose of DHP in "General Organic Waste" containers without verifying the pH of the waste stream. Mixing DHP with acidic waste (e.g., acetic acid, TFA, HCl) can trigger an uncontrollable exothermic reaction, rupturing the waste container.

Part 2: Hazard Snapshot & Physical Properties
PropertyValueOperational Implication
CAS Number 110-87-2Unique Identifier for waste labeling.
Flash Point -9°C (16°F)Class IB Flammable Liquid . Store in flammables cabinet.
Peroxide Class Group C (Peroxide-Initiated Polymerization)Discard 12 months after opening; test every 3 months.
Boiling Point 86°CVolatile; keep containers tightly sealed.
Solubility ~3 g/100 mL (Water)Limited water solubility; requires agitation during aqueous quenching.
Incompatibilities ACIDS , Oxidizers, AlcoholsStrict Segregation Required.
Part 3: Mechanism of Hazard (The "Why")

To ensure safety, personnel must understand the underlying chemistry dictating these protocols.

1. The Acid-Catalyzed Threat (Cationic Polymerization) DHP is an electron-rich enol ether. In the presence of a proton source (


), the double bond is protonated to form a resonance-stabilized oxocarbenium ion. This ion immediately reacts with another DHP molecule, propagating a polymer chain.
  • Risk: This reaction is highly exothermic. In a closed waste drum, the heat generated accelerates the reaction (thermal runaway), leading to over-pressurization and explosion.

2. The Peroxide Threat (Radical Propagation) Oxygen attacks the carbon adjacent to the oxygen atom (the


-carbon), forming hydroperoxides.
  • Risk: These peroxides are shock-sensitive. Furthermore, they can act as radical initiators, triggering the polymerization described above even without acid present.

Part 4: Disposal Decision Logic

The following workflow dictates the safe routing of DHP waste.

DHP_Disposal Start Waste DHP Container Visual Visual Inspection: Crystals or Solids Present? Start->Visual BombSquad STOP: Do Not Touch. Contact EHS / Bomb Squad Visual->BombSquad Yes (High Risk) Test Peroxide Test (Quantofix / Starch-Iodide) Visual->Test No (Liquid) LevelCheck Peroxide Level? Test->LevelCheck Quench Perform Chemical Quenching (Ferrous Sulfate Protocol) LevelCheck->Quench > 100 ppm pHCheck CRITICAL: Check pH of Destination Waste Stream LevelCheck->pHCheck < 100 ppm Quench->Test Retest Segregate Segregate: Use dedicated 'Non-Acid Organic' Container pHCheck->Segregate If Acidic Waste Present Disposal Final Disposal: Incineration (Code D001) pHCheck->Disposal If Neutral/Basic Segregate->Disposal

Figure 1: Decision tree for the safe assessment and disposal of 3,4-Dihydro-2H-pyran.

Part 5: Step-by-Step Disposal Protocol
Phase 1: Assessment
  • Visual Check: Inspect the bottle without moving it. Look for crystals around the cap or white solids in the liquid.

    • If found:EVACUATE LAB. Do not attempt to open. Contact professional hazardous waste disposal services immediately.

  • Peroxide Testing: If liquid is clear, test using commercial peroxide strips (e.g., Quantofix®) or starch-iodide paper.

    • < 20 ppm: Safe for immediate disposal.

    • 20–100 ppm: Treat immediately.[1][2]

    • > 100 ppm: High risk. Perform quenching behind a blast shield.

Phase 2: Peroxide Quenching (If > 20 ppm)

Standard Ferrous Sulfate Method (Adapted for DHP) Since DHP is only partially soluble in water, vigorous agitation is required to ensure the aqueous quenching agent contacts the organic peroxides.

  • Prepare Solution: Dissolve 6g of ferrous sulfate (

    
    ) and 6mL of concentrated sulfuric acid in 110mL of water.
    
  • Mix: Add the DHP solvent to the ferrous sulfate solution in a ratio of 1:1 (vol/vol).

    • Note: The small amount of acid here is controlled and cooled by the water; however, add slowly to prevent polymerization heat spikes.

  • Agitate: Shake vigorously for 10–15 minutes.

  • Retest: Verify peroxide concentration is < 10 ppm.

Phase 3: Packaging & Labeling
  • Container Selection: Use a high-density polyethylene (HDPE) or steel jerrycan.

  • Segregation (The Golden Rule):

    • NEVER pour DHP into a waste container that may contain acids (TFA, Acetic Acid, HCl, H2SO4).

    • Best Practice: Designate a specific waste bottle labeled "Non-Acidic Flammable Solvents" or dispose of DHP in its original container if empty.

  • Labeling:

    • Chemical Name: 3,4-Dihydro-2H-pyran[1][3][4][5][6][7][8][9][10][11][12]

    • Hazards: Flammable, Irritant.[4][9]

    • RCRA Code: D001 (Ignitable).

Part 6: Emergency Contingencies

Spill Management (< 500 mL)

  • Isolate: Remove all ignition sources.[1][4][10][11][12][13] DHP vapor is heavier than air and travels to sparks.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if ventilation is poor.[11][13]

  • Absorb: Use vermiculite or activated carbon. Do not use paper towels (combustible surface area increases fire risk).

  • Clean: Collect using non-sparking tools (plastic scoop) into a sealed bag.

Fire Fighting

  • Media: Carbon dioxide (

    
    ), dry chemical, or alcohol-resistant foam.[4]
    
  • Note: Water spray may be ineffective due to low solubility but can be used to cool containers.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8080: 3,4-Dihydro-2H-pyran.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Chapter 6: Working with Chemicals).

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.